molecular formula C9H20O B1433895 Nonan-1-ol-d4

Nonan-1-ol-d4

Cat. No.: B1433895
M. Wt: 148.28 g/mol
InChI Key: ZWRUINPWMLAQRD-KHORGVISSA-N
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Description

Nonan-1-ol-d4 is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 148.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6,7,7-tetradeuteriononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRUINPWMLAQRD-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of Nonan-1-ol-d4, a deuterated version of the nine-carbon primary alcohol, nonan-1-ol. The inclusion of deuterium isotopes in molecules is a critical tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. This document outlines a two-step synthetic pathway, detailing the experimental protocols and expected outcomes.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process designed to introduce four deuterium atoms at specific positions, yielding 1,1,2,2-tetradeuterononan-1-ol. The overall strategy involves:

  • α-Deuteration of a Malonic Ester Derivative: Introduction of two deuterium atoms at the carbon atom adjacent to a carboxyl group (the α-position) of a suitable precursor.

  • Reduction of the Deuterated Ester: Reduction of the ester functionality with a powerful deuterated reducing agent to introduce two additional deuterium atoms at the carbonyl carbon.

This approach ensures precise and efficient labeling with high isotopic purity.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2-dideutero-nonanoate

This step focuses on the synthesis of a key intermediate, diethyl 2,2-dideutero-nonanoate, through the deuteration and decarboxylation of a malonic ester derivative.

Reaction:

Materials:

  • Diethyl nonylmalonate

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, diethyl nonylmalonate (1 equivalent) is suspended in deuterium oxide (10 equivalents).

  • The mixture is heated to reflux and stirred vigorously for 48 hours to facilitate hydrogen-deuterium exchange at the acidic α-position.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2,2-dideuterononylmalonate.

  • For the decarboxylation step, the crude deuterated malonate is heated at 180 °C for 4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • The resulting diethyl 2,2-dideutero-nonanoate is purified by vacuum distillation.

Step 2: Reduction of Diethyl 2,2-dideutero-nonanoate to this compound

The final step involves the reduction of the deuterated ester to the target alcohol using lithium aluminum deuteride.

Reaction:

Materials:

  • Diethyl 2,2-dideutero-nonanoate

  • Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Hydrochloric acid (1 M)

Procedure:

  • A three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Lithium aluminum deuteride (1.5 equivalents) is carefully suspended in anhydrous diethyl ether (50 mL) in the flask.

  • A solution of diethyl 2,2-dideutero-nonanoate (1 equivalent) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by gentle reflux for an additional 2 hours to ensure complete reduction.

  • The reaction is cooled in an ice bath, and the excess LiAlD₄ is quenched by the slow, dropwise addition of water (x mL, where x is the mass of LiAlD₄ in grams), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL).

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined filtrate is washed with 1 M hydrochloric acid and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsExpected Yield (%)Expected Isotopic Purity (%)
1α-Deuteration & DecarboxylationDiethyl nonylmalonateDiethyl 2,2-dideutero-nonanoateD₂O85 - 95> 98 (at C2)
2ReductionDiethyl 2,2-dideutero-nonanoateThis compoundLiAlD₄80 - 90> 98 (at C1)

Characterization of this compound

The successful synthesis and isotopic labeling of this compound can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the protons at the C1 and C2 positions. The characteristic triplet for the -CH₂-OH group in unlabeled nonan-1-ol will be absent. The signal for the hydroxyl proton (-OH) will be present, which can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.

    • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming the location of the isotopic labels.

    • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The signals for C1 and C2 will be triplets due to coupling with the attached deuterium atoms.

  • Mass Spectrometry (MS):

    • The mass spectrum of this compound will show a molecular ion peak (M⁺) that is four mass units higher than that of unlabeled nonan-1-ol (m/z = 148 for C₉H₁₆D₄O⁺ vs. m/z = 144 for C₉H₂₀O⁺).

    • The fragmentation pattern will also be indicative of the deuterium labeling. For instance, the α-cleavage fragment will be shifted by two mass units.

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical transformation pathway.

Synthesis_Workflow cluster_step1 Step 1: α-Deuteration and Decarboxylation cluster_step2 Step 2: Reduction cluster_purification Purification and Analysis Start Diethyl nonylmalonate Deuteration H/D Exchange (D₂O, Reflux) Start->Deuteration Decarboxylation Decarboxylation (Heat) Deuteration->Decarboxylation Intermediate Diethyl 2,2-dideutero-nonanoate Decarboxylation->Intermediate Reduction Reduction (LiAlD₄, Ether) Intermediate->Reduction Product This compound Reduction->Product Purification Vacuum Distillation Product->Purification Analysis NMR & Mass Spectrometry Purification->Analysis

Caption: Synthetic workflow for this compound.

Chemical_Transformation cluster_reactants cluster_intermediates cluster_products R1 C₇H₁₅-CH(COOEt)₂ I1 C₇H₁₅-CD(COOEt)₂ R1->I1 H/D Exchange R2 D₂O R2->I1 R3 LiAlD₄ P1 C₇H₁₅-CD₂-CD₂-OH R3->P1 I2 C₇H₁₅-CD₂-COOEt I1->I2 Decarboxylation I2->P1 Reduction

Caption: Chemical transformation pathway.

An In-depth Technical Guide to Nonan-1-ol-d4: Physical Characteristics and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonan-1-ol-d4 is a deuterated form of nonan-1-ol, a nine-carbon straight-chain fatty alcohol. The substitution of four hydrogen atoms with deuterium isotopes (²H or D) imparts subtle but significant changes to its physicochemical properties. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of this compound, its stability, and general experimental protocols relevant to its synthesis and analysis. The inclusion of deuterium can be instrumental in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Data Presentation: Physical and Chemical Properties

Property1-Nonanol (Non-deuterated)This compound (Extrapolated)
Molecular Formula C₉H₂₀OC₉H₁₆D₄O
Molecular Weight 144.25 g/mol Approximately 148.28 g/mol
Appearance Colorless liquidColorless liquid
Odor Rose or fruity odorSimilar to 1-nonanol
Density 0.827 g/mL at 25 °C[1]Slightly higher than 1-nonanol
Melting Point -8 to -6 °C[1]Slightly higher than 1-nonanol
Boiling Point 215 °C[1]Slightly higher than 215 °C[]
Solubility in Water 140 mg/L at 25 °C[1]Similar to 1-nonanol
Solubility in Organic Solvents Miscible with alcohol and ether[1]Miscible with alcohol and ether
Flash Point 99 °C (210.2 °F)Similar to 1-nonanol
Refractive Index (n20/D) 1.433Similar to 1-nonanol

Stability and Storage

Stability: Nonan-1-ol is generally considered stable under normal conditions.[3] Deuterated compounds, including this compound, are expected to exhibit slightly enhanced thermal stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. It is incompatible with strong oxidizing agents.[3] Upon heating to decomposition, it may emit acrid smoke and irritating fumes.

Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Synthesis of Deuterated Alcohols

The synthesis of specifically deuterated alcohols like this compound can be achieved through various established methods in organic chemistry. A common approach involves the reduction of a suitable carboxylic acid ester or aldehyde precursor with a deuterated reducing agent.

Example Protocol: Reduction of Ethyl Nonanoate-d4

  • Precursor Synthesis: The synthesis would begin with a commercially available or synthesized ethyl nonanoate that has deuterium atoms at the desired positions.

  • Reduction: The deuterated ester is then reduced using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive reducing agent by atmospheric moisture. The reaction mixture is usually stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Workup: After the reaction is complete, the excess reducing agent is carefully quenched with a small amount of water or a dilute acid solution. The product, this compound, is then extracted with an organic solvent.

  • Purification: The extracted product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure deuterated alcohol.

Determination of Physical Properties

Standard analytical methods can be employed to determine the physical characteristics of this compound.

  • Boiling Point: Determined using a distillation apparatus, observing the temperature at which the liquid boils under atmospheric pressure.

  • Melting Point: For compounds that are solid at room temperature, a melting point apparatus would be used. For this compound, which is a liquid, this would involve cooling the substance until it freezes and then determining the melting point upon warming.

  • Density: Measured using a pycnometer or a density meter at a specified temperature.

  • Refractive Index: Determined using a refractometer at a specified temperature and wavelength (typically the sodium D-line).

  • Solubility: Assessed by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol) and observing the point of saturation.

  • Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are essential to confirm the structure and the location and extent of deuteration.

Mandatory Visualization

Quality_Control_Workflow Figure 1: Quality Control Workflow for Deuterated Compounds cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_stability Stability Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Purity_Analysis Purity Assessment (GC, HPLC) Structure_Confirmation->Purity_Analysis Physical_Properties Physical Property Determination (BP, Density, RI) Purity_Analysis->Physical_Properties Stability_Testing Accelerated Stability Studies Physical_Properties->Stability_Testing Storage_Conditions Define Storage Conditions Stability_Testing->Storage_Conditions Final_Product Qualified This compound Storage_Conditions->Final_Product

Caption: A logical workflow for the quality control of a synthesized deuterated compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Nonan-1-ol and its Deuterated Analog, Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of nonan-1-ol and a deuterated analog, nonan-1-ol-d4. For the purpose of this guide, this compound is presumed to be 1,1,2,2-tetradeuterononan-1-ol, a common labeling pattern for studying fragmentation mechanisms. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, provides detailed experimental protocols for analysis, and visualizes the fragmentation logic.

Core Principles of Long-Chain Alcohol Fragmentation

Under electron ionization, long-chain primary alcohols like nonan-1-ol undergo characteristic fragmentation reactions. The molecular ion (M+) peak is often weak or absent due to the high propensity for fragmentation.[1] The primary fragmentation pathways include:

  • Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). For primary alcohols, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion, typically observed at m/z 31 ([CH₂OH]⁺).[2]

  • Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass of [M-18]⁺. This is a common fragmentation route for many alcohols.[1]

  • Hydrocarbon Fragmentation: A series of fragment ions corresponding to the loss of successive alkyl radicals from the molecular ion or its fragments, typically forming a pattern of peaks separated by 14 Da (CH₂).

Data Presentation: Comparative Fragmentation Patterns

The following tables summarize the major observed and predicted fragment ions for nonan-1-ol and 1,1,2,2-tetradeuterononan-1-ol under electron ionization mass spectrometry. The relative intensities for nonan-1-ol are estimated from the NIST Mass Spectrometry Data Center.[3][4][5]

Table 1: Mass Spectrometry Fragmentation Data for Nonan-1-ol

Fragment Ionm/zProposed Structure/OriginRelative Intensity (%)
[M]+•144Molecular Ion~1
[M-H₂O]+•126Dehydration~5
[C₆H₁₃]+85Hydrocarbon Fragment~20
[C₅H₁₁]+71Hydrocarbon Fragment~45
[C₄H₉]+57Hydrocarbon Fragment~100
[C₃H₇]+43Hydrocarbon Fragment~85
[CH₂OH]+31Alpha-Cleavage~30

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1,1,2,2-Tetradeuterononan-1-ol

Fragment IonPredicted m/zProposed Structure/OriginExpected Relative Intensity
[M]+•148Molecular IonVery Low
[M-D₂O]+•128DehydrationLow
[M-HDO]+•129Dehydration (H from chain)Low
[C₆H₁₃]+85Hydrocarbon FragmentModerate
[C₅H₁₁]+71Hydrocarbon FragmentHigh
[C₄H₉]+57Hydrocarbon FragmentBase Peak
[C₃H₇]+43Hydrocarbon FragmentHigh
[CD₂OH]+33Alpha-CleavageModerate

Experimental Protocols

The following protocols describe standard methods for the analysis of long-chain alcohols by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Direct Analysis of Nonan-1-ol

This protocol is suitable for the direct analysis of underivatized long-chain alcohols.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of nonan-1-ol in a high-purity solvent such as hexane or ethyl acetate.
  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 30-200.

Protocol 2: Analysis with Silylation Derivatization

Derivatization is often employed for long-chain alcohols to improve volatility and chromatographic peak shape.

1. Derivatization Procedure:

  • Evaporate a known amount of the alcohol sample to dryness under a gentle stream of nitrogen.
  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the reaction vial tightly and heat at 60-70°C for 30 minutes.
  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Analysis:

  • Follow the instrumentation and parameters as described in Protocol 1. The temperature program may be adjusted based on the volatility of the TMS-ether derivative.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for nonan-1-ol and the predicted pathways for 1,1,2,2-tetradeuterononan-1-ol.

G cluster_nonanol Fragmentation of Nonan-1-ol cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration mol_ion Nonan-1-ol [C9H20O]+• m/z 144 alpha_frag [CH2OH]+ m/z 31 mol_ion->alpha_frag α-cleavage dehyd_frag [C9H18]+• m/z 126 mol_ion->dehyd_frag dehydration alpha_loss Loss of C8H17• dehyd_loss Loss of H2O

Caption: Primary fragmentation pathways of Nonan-1-ol.

G cluster_d4_nonanol Predicted Fragmentation of 1,1,2,2-Tetradeuterononan-1-ol cluster_alpha_d4 Alpha-Cleavage cluster_dehydration_d4 Dehydration mol_ion_d4 This compound [C9H16D4O]+• m/z 148 alpha_frag_d4 [CD2OH]+ m/z 33 mol_ion_d4->alpha_frag_d4 α-cleavage dehyd_frag_d4 [C9H14D2]+• (from D2O loss) m/z 128 mol_ion_d4->dehyd_frag_d4 dehydration alpha_loss_d4 Loss of C7H15CD2• dehyd_loss_d4 Loss of D2O

Caption: Predicted fragmentation of this compound.

References

Deuterium labeling position in Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Deuterium Labeling Position in Nonan-1-ol-d4

Introduction

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical technique in pharmaceutical sciences and chemical research. The increased mass of deuterium can alter the kinetic properties of molecules without significantly changing their chemical reactivity, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is leveraged to slow down drug metabolism, enhance pharmacokinetic profiles, and elucidate reaction mechanisms.[2][3] Nonan-1-ol (C₉H₂₀O), a nine-carbon straight-chain fatty alcohol, serves as a valuable chemical building block.[4][5] This guide provides a detailed technical overview of the most probable deuterium labeling positions in this compound, the synthetic methodologies to achieve this, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Chemical Structure and Probable Labeling Positions

Nonan-1-ol is a primary alcohol with a hydroxyl (-OH) group at the terminal position (C1).[4][6] The presence of this functional group electronically influences the adjacent carbon-hydrogen bonds, making them susceptible to chemical modification.

For a molecule designated as "this compound," indicating the incorporation of four deuterium atoms, the most synthetically accessible and therefore most probable positions for these labels are on the carbons alpha (C1) and beta (C2) to the hydroxyl group. This is because the hydroxyl group activates the C-H bonds at these positions for hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals.[7][8]

Therefore, the most likely structure is 1,1,2,2-tetradeuterio-nonan-1-ol .

Synthetic Methodologies and Experimental Protocols

The preparation of selectively deuterated alcohols can be achieved through various methods, including the reduction of carbonyl compounds with deuterated reagents or, more directly, through catalytic H/D exchange reactions using deuterium oxide (D₂O) as an inexpensive and safe deuterium source.[3][]

Key Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

A highly efficient and regioselective method for deuterating primary alcohols at the α and β positions utilizes a ruthenium pincer catalyst with D₂O.[7] This approach is environmentally benign and provides high levels of deuterium incorporation.

Objective: To synthesize 1,1,2,2-tetradeuterio-nonan-1-ol from nonan-1-ol via catalytic H/D exchange.

Materials:

  • Nonan-1-ol (Substrate)

  • Ruthenium Pincer Catalyst (e.g., Ru-MACHO®)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a reaction vessel under an inert atmosphere, add Nonan-1-ol.

  • Add the Ruthenium pincer catalyst (e.g., 0.5-2 mol%).

  • Add the base, potassium tert-butoxide (e.g., 5-10 mol%).

  • Add deuterium oxide (D₂O) to serve as both the deuterium source and the solvent.

  • Seal the vessel and heat the reaction mixture to a specified temperature (typically between 100-140°C).[10]

  • Maintain the reaction for a period of 12-24 hours, monitoring for completion via techniques like ¹H NMR to observe the disappearance of the α and β proton signals.[11]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure 1,1,2,2-tetradeuterio-nonan-1-ol.

Data Presentation

The quantitative data for the most probable isomer of this compound are summarized in the table below.

ParameterValueReference
Compound Name 1,1,2,2-tetradeuterio-nonan-1-ol-
Synonyms Nonan-1-ol-α,α,β,β-d4-
Molecular Formula C₉H₁₆D₄O[4][6]
Molecular Weight 148.28 g/mol [6]
Deuterium Positions Two on C1 (α-carbon), Two on C2 (β-carbon)[7][10]
Parent Compound Nonan-1-ol (CAS: 143-08-8)[6]
Deuterium Source Deuterium Oxide (D₂O)[7]
Key Synthetic Method Ruthenium-Catalyzed H/D Exchange[7][8]

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the logical basis for the deuteration pattern.

G A Nonan-1-ol (C₉H₂₀O) D Reaction at 100-140°C A->D B D₂O (Deuterium Source) B->D C Ru-Pincer Catalyst + KOtBu (Base) C->D Catalysis E 1,1,2,2-tetradeuterio-nonan-1-ol (this compound) D->E H/D Exchange

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Nonan-1-ol Structure A HO-CH₂-CH₂-(CH₂)₆-CH₃ B Hydroxyl Group (-OH) Electron-withdrawing character A->B C Activation of C-H Bonds B->C D α-Position (C1) -CH₂- C->D E β-Position (C2) -CH₂- C->E F Preferential sites for H/D Exchange D->F E->F

Caption: Rationale for regioselective deuteration at the α and β positions.

References

Unraveling the Technical Profile of Nonan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This technical guide provides a detailed overview of Nonan-1-ol, a nine-carbon straight-chain fatty alcohol. While the deuterated variant, Nonan-1-ol-d4, was the initial subject of this inquiry, a definitive Chemical Abstracts Service (CAS) number and specific molecular formula for a "d4" isotopologue remain elusive in standard chemical databases. The "-d4" designation is ambiguous without specifying the exact positions of the four deuterium atoms on the molecule.

To provide a valuable resource, this guide focuses on the well-documented parent compound, Nonan-1-ol. Should a specific CAS number for a deuterated Nonan-1-ol become available, a similarly detailed analysis can be compiled.

Core Chemical Identifiers and Properties

Nonan-1-ol, also known as n-nonyl alcohol or pelargonic alcohol, is a colorless oily liquid with a characteristic floral or citrus-like odor.[1] It is a versatile compound used in the manufacturing of artificial lemon oil, as a flavoring agent, and in the production of various esters for the fragrance industry.

A summary of its key quantitative data is presented below:

PropertyValueSource(s)
CAS Number 143-08-8[1][2][3]
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
Density 0.827 g/mL at 25 °C[3]
Boiling Point 215 °C[3]
Melting Point -8 to -6 °C[3]
Flash Point 208 °F (97.8 °C)[3]
Water Solubility 1 g/L at 20 °C

Experimental Protocols

Due to the widespread use of Nonan-1-ol in various industrial and research applications, numerous experimental protocols involving this compound exist. These protocols often pertain to its synthesis, its use as a reagent or standard in analytical chemistry, or in studies of its physical and chemical properties.

A general experimental workflow for the analysis of Nonan-1-ol in a complex mixture, such as a fragrance or a biological sample, would typically involve the following steps:

experimental_workflow sample_prep Sample Preparation (e.g., Extraction, Derivatization) gc_separation Gas Chromatography (GC) Separation sample_prep->gc_separation Inject ms_detection Mass Spectrometry (MS) Detection gc_separation->ms_detection Elute data_analysis Data Analysis (Quantification, Identification) ms_detection->data_analysis Acquire Data

Caption: A typical analytical workflow for Nonan-1-ol.

Logical Relationships in Chemical Analysis

The identification and quantification of a specific analyte like Nonan-1-ol rely on a logical relationship between its intrinsic properties and the analytical techniques employed.

logical_relationship cluster_properties Intrinsic Properties of Nonan-1-ol cluster_techniques Analytical Techniques volatility Volatility gc Gas Chromatography (GC) volatility->gc Enables Separation mass_spec Mass Spectrum Fragmentation ms Mass Spectrometry (MS) mass_spec->ms Enables Identification gc->ms Coupled for Analysis

Caption: Intrinsic properties guide analytical technique selection.

References

Commercial Suppliers and Technical Applications of High-Purity Nonan-1-ol-d4: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of high-purity Nonan-1-ol-d4, a deuterated internal standard crucial for a variety of research and development applications. This document details potential suppliers, available product specifications, and provides an in-depth experimental protocol for its use in quantitative mass spectrometry.

Introduction to Deuterated Standards in Research

Deuterated compounds, such as this compound, are stable, non-radioactive isotopically labeled molecules that serve as invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification.[1] By substituting hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This mass difference allows for its use as an internal standard to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analyses.[1]

Nonan-1-ol, a nine-carbon straight-chain primary alcohol, and its deuterated isotopologues are relevant in the study of fatty alcohols, which are involved in various biological processes and are components of many industrial products. The use of this compound is particularly pertinent in metabolomics, pharmacokinetic studies, and the quality control of products containing fatty alcohols.

Commercial Availability of High-Purity this compound

The commercial availability of high-purity this compound is limited, with specialized chemical suppliers offering this deuterated compound, often on a made-to-order or "get quote" basis. This indicates that while it may not be a stock item for all suppliers, it is accessible to the research community.

Below is a summary of a known commercial supplier for this compound. Researchers are advised to contact the supplier directly to obtain the most current pricing, availability, and a comprehensive Certificate of Analysis.

SupplierProduct NameCAS NumberMolecular FormulaNotes
MedChemExpress This compound33975-46-1C₉H₁₆D₄OAvailable upon request ("Get quote").[1]

Note: This information is based on publicly available data and may not be exhaustive. Researchers are encouraged to explore other suppliers of custom-synthesized deuterated compounds.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its utility spans several key areas of research:

  • Metabolomics: For the accurate quantification of endogenous nonan-1-ol and other related fatty alcohols in biological samples.

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of nonan-1-ol or related compounds in drug development.

  • Food and Beverage Analysis: For the quantification of fatty alcohols in products like olive oil, where they are naturally present.

  • Environmental Analysis: To monitor the presence and concentration of long-chain alcohols in environmental samples.

Experimental Protocol: Quantitative Analysis of Nonan-1-ol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of nonan-1-ol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • Nonan-1-ol (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Deionized water

  • Biological matrix (e.g., plasma)

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

2. Preparation of Standard and Internal Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of nonan-1-ol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a concentration range that brackets the expected analyte concentration in the samples.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of the plasma sample, calibration standard, or blank (methanol) into a 15 mL glass centrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).

  • Vortex for 30 seconds.

  • Add 2 mL of hexane to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 2 mL of hexane and combine the organic layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

4. Derivatization

  • To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

  • Cool the samples to room temperature before GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Nonan-1-ol-TMS: m/z [target ion]

      • This compound-TMS: m/z [target ion + 4]

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte (Nonan-1-ol-TMS) to the peak area of the internal standard (this compound-TMS) against the concentration of the calibration standards.

  • Determine the concentration of nonan-1-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration sample Biological Sample add_is Spike with This compound sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap deriv Derivatization (TMS) evap->deriv gcms GC-MS Analysis deriv->gcms Inject data Data Processing gcms->data quant Quantification data->quant standards Calibration Standards cal_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) standards->cal_curve cal_curve->quant Apply to Samples

Caption: Experimental workflow for quantitative analysis of Nonan-1-ol.

internal_standard_principle cluster_analyte Analyte (Nonan-1-ol) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte Analyte analyte_ms MS Signal (m/z) analyte->analyte_ms Ionization ratio Peak Area Ratio (Analyte / IS) analyte_ms->ratio is Internal Standard is_ms MS Signal (m/z + 4) is->is_ms Ionization is_ms->ratio concentration Accurate Concentration ratio->concentration Calibration Curve

Caption: Principle of quantification using a deuterated internal standard.

References

The Ubiquitous Presence of Nonan-1-ol: An In-depth Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonan-1-ol, a straight-chain fatty alcohol with the chemical formula CH₃(CH₂)₈OH, is a naturally occurring compound found across a diverse range of biological systems. Its characteristic floral, citrus-like aroma has led to its use as a fragrance and flavoring agent. Beyond its sensory properties, nonan-1-ol plays significant roles in chemical ecology as a semiochemical, mediating interactions between organisms. This technical guide provides a comprehensive overview of the natural occurrence and sources of nonan-1-ol, presenting quantitative data, detailed experimental methodologies for its analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the multifaceted nature of this simple yet significant molecule.

Natural Occurrence of Nonan-1-ol

Nonan-1-ol is widespread in the plant kingdom, contributing to the characteristic aroma of many fruits, vegetables, and essential oils. It has also been identified as a volatile compound in fermented foods and as a crucial semiochemical in insect communication.

In Plants and Plant Products

Nonan-1-ol is a common volatile organic compound (VOC) found in a variety of plant tissues. It has been identified in the essential oils of several citrus fruits, including orange (Citrus sinensis), lemon (Citrus limon), and grapefruit (Citrus paradisi).[1][2][3] The compound is also a component of the volatile profile of other fruits such as nectarines (Prunus persica var. nucipersica) and kiwi fruit flowers (Actinidia deliciosa).[1] Furthermore, it has been detected in staple crops like corn (Zea mays) and in herbs such as winter savory (Satureja montana).[1] The presence of nonan-1-ol has also been reported in barley (Hordeum vulgare).[4]

In Fermented Foods

The fermentation process can lead to the production of a diverse array of volatile compounds, including nonan-1-ol. It has been identified as a flavor component in certain types of cheese, contributing to their complex aroma profiles.[1][5] The microbial metabolic activities during fermentation are responsible for the synthesis of such compounds.

As a Semiochemical

In the realm of chemical ecology, nonan-1-ol functions as a semiochemical, a chemical substance that carries a message. It plays a significant role in the behavior of certain insects, particularly mosquitoes. Studies have shown that nonan-1-ol is an attractant for some mosquito species, influencing their host-seeking and oviposition behaviors.[6] For instance, it is a component of the odor blend that attracts Culex mosquitoes.[6]

Quantitative Data on Nonan-1-ol Occurrence

The concentration of nonan-1-ol in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the analytical methods used for quantification. The following tables summarize the available quantitative data.

Natural SourcePlant Part/ProductConcentration/PercentageReference(s)
Plants & Essential Oils
Orange OilEssential OilPresent (exact % not specified)[3]
Citronella OilEssential OilPresent (exact % not specified)[2]
Lemon OilEssential OilPresent (exact % not specified)[2]
NectarineFruit VolatilesPresent (exact concentration not specified)[1]
Kiwi Fruit FlowerFlower VolatilesPresent (exact concentration not specified)[1]
Corn-High Concentration (not quantified)[1]
Winter Savory-High Concentration (not quantified)[1]
Barley (Hordeum vulgare)Volatile OilComponent of volatile oil[4]
Fermented Foods
Cheese-Present (exact concentration varies)[1][5]
Semiochemical
Culex Mosquito AttractantOdor BlendActive Component[6]

Biosynthesis of Nonan-1-ol

Nonan-1-ol, being a fatty alcohol, is synthesized in organisms through the fatty acid biosynthesis pathway. The general pathway involves the reduction of fatty acyl-CoAs or acyl-ACPs by enzymes known as fatty acyl-CoA reductases (FARs). The process starts with acetyl-CoA and involves a series of condensation, reduction, and dehydration steps to elongate the carbon chain. For nonan-1-ol, a C9 fatty acyl precursor would be the substrate for the final reduction step.

Fatty_Acid_Biosynthesis_to_Nonan_1_ol Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS Complex) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase C9_Acyl_ACP Nonanoyl-ACP (C9-Acyl-ACP) Fatty_Acid_Synthase->C9_Acyl_ACP Chain Elongation Nonanoyl_CoA Nonanoyl-CoA C9_Acyl_ACP->Nonanoyl_CoA Thioesterase/ Acyl-CoA Synthetase FAR Fatty Acyl-CoA Reductase (FAR) Nonanoyl_CoA->FAR Nonanal Nonanal Nonan_1_ol Nonan-1-ol Nonanal->Nonan_1_ol Reduction FAR->Nonanal Reduction

Caption: Biosynthetic pathway of Nonan-1-ol from Acetyl-CoA.

Experimental Protocols

The identification and quantification of nonan-1-ol from natural sources typically involve extraction of the volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatiles from Plant Material (Headspace Solid-Phase Microextraction - HS-SPME)

This method is suitable for analyzing the volatile compounds present in the headspace of a sample, such as fruit or flowers.

Materials:

  • Fresh plant material (e.g., nectarine slices, orange peel)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer

  • GC-MS system

Protocol:

  • Sample Preparation: Place a known amount (e.g., 5 g) of the fresh, homogenized plant material into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1-octanol) to the vial for quantification purposes.

  • Equilibration: Seal the vial and place it in a water bath at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial. Expose the fiber for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions (Example for Plant Volatiles):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Identification and Quantification:

  • Identification: The identification of nonan-1-ol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard and with mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of nonan-1-ol is determined by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

Nonan-1-ol is a naturally occurring fatty alcohol with a significant presence in the plant kingdom, fermented foods, and the intricate world of insect chemical communication. Its versatile roles as a flavor and fragrance compound, coupled with its function as a semiochemical, make it a subject of interest for various scientific disciplines. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of nonan-1-ol from diverse natural sources. Further research to elucidate the specific concentrations of this compound in a wider range of natural products and to explore its full potential in applications such as pest management and flavor chemistry is warranted. This technical guide serves as a foundational resource to support and inspire such future investigations.

References

Methodological & Application

Application Notes: High-Precision Quantification Using Nonan-1-ol-d4 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of analytical chemistry, particularly in chromatographic and spectrometric methods, the use of an internal standard is crucial for achieving accurate and precise quantification.[1][2] An internal standard is a compound of known concentration that is added to a sample to correct for variations that may occur during analysis.[1][2] Deuterated compounds, which are analogues of the analyte with one or more hydrogen atoms replaced by deuterium, are considered the gold standard for internal standards in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, yet they are distinguishable by their mass-to-charge ratio (m/z).[4]

Nonan-1-ol-d4 is a deuterated form of Nonan-1-ol, a nine-carbon primary fatty alcohol.[5][6] Due to its structural similarity to other medium to long-chain alcohols and related volatile or semi-volatile organic compounds, this compound serves as an excellent internal standard for their quantification in various matrices. Its use can significantly improve the reliability of GC-MS analyses by correcting for matrix effects, injection volume variations, and inconsistencies in sample preparation.[7][8]

Principle of Internal Standard Calibration

The fundamental principle behind using an internal standard is to compare the detector response of the analyte to the response of a constant amount of the internal standard. Any factor that affects the analyte's signal will proportionally affect the internal standard's signal. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized.

A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in a series of calibration standards. The concentration of the analyte in an unknown sample is then determined by calculating its response ratio and interpolating it on the calibration curve.[4]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (e.g., 1-Nonanol): Accurately weigh a known amount of the non-deuterated analyte (e.g., 1-Nonanol) and dissolve it in a suitable volatile solvent (e.g., methanol, hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to cover the expected concentration range of the analyte in the samples. Each working standard must be spiked with a constant concentration of the this compound internal standard working solution.

2. Sample Preparation

The specific sample preparation protocol will vary depending on the matrix (e.g., water, soil, biological fluids). A general procedure is as follows:

  • Accurately measure a known volume or weigh a known mass of the sample into a vial.

  • Spike the sample with a known volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the instrument.

  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Concentrate or dilute the extract as needed.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of medium to long-chain alcohols. These should be optimized for the specific instrument and application.

Parameter Value
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 1: GC-MS Parameters

Selected Ion Monitoring (SIM) Ions:

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
1-Nonanol567083
This compound607487

Table 2: Selected Ions for SIM Analysis

Data Presentation

Calibration Curve Data

A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Analyte Conc. (µg/mL) Analyte Peak Area IS Peak Area (Constant) Response Ratio (Analyte Area / IS Area)
115,234150,1230.101
576,170151,0500.504
10153,000150,5001.017
25380,250149,8002.538
50755,000150,3005.023
1001,512,000150,80010.026

Table 3: Example Calibration Data for 1-Nonanol using this compound as Internal Standard

The response ratio is then plotted against the analyte concentration, and a linear regression is applied. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.99 is generally considered acceptable.[8]

Sample Analysis Data

Sample ID Analyte Peak Area IS Peak Area Response Ratio Calculated Conc. (µg/mL)
Sample 1250,500148,9001.68216.7
Sample 255,800152,1000.3673.6
Sample 3610,200150,5004.05440.4

Table 4: Example Quantitative Data for Unknown Samples

Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Standards Stock->Working GC_Inject GC Injection Working->GC_Inject Cal_Curve Calibration Curve Sample Sample Collection Spike Spike Sample with IS Sample->Spike Extract Extraction Spike->Extract Extract->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Response Ratio Integration->Ratio Ratio->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Logic cluster_process Analytical Process Variations Analyte Analyte Prep Sample Prep Loss Analyte->Prep Inject Injection Volume Variation Analyte->Inject Matrix Matrix Effects Analyte->Matrix IS Internal Standard (IS) This compound IS->Prep IS->Inject IS->Matrix Response Detector Response Prep->Response Inject->Response Matrix->Response Ratio Response Ratio (Analyte / IS) Response->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of internal standard correction in GC-MS analysis.

References

Application Note: Quantitative Analysis of Volatile Compounds Using Nonan-1-ol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of volatile organic compounds (VOCs) is essential in diverse fields such as flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. This application note details a robust and sensitive method for the quantitative analysis of volatile compounds using gas chromatography-mass spectrometry (GC-MS) with Nonan-1-ol-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1] This document provides detailed experimental protocols, data presentation guidelines, and visual workflows to aid researchers in implementing this methodology.

Introduction

Volatile organic compounds are key components that define the aroma and flavor of food and beverages, act as environmental pollutants, and can serve as biomarkers in medical diagnostics.[2] Their inherent volatility and often low concentrations in complex matrices make their accurate quantification challenging.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs.[3] To achieve reliable quantitative results, the use of an internal standard (IS) is crucial to compensate for sample loss during preparation and variations in injection volume.[4]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry.[5] These standards have nearly identical chemical and physical properties to their native counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their difference in mass allows for their distinct detection. This compound is a suitable internal standard for a wide range of volatile and semi-volatile compounds due to its chemical properties and low natural abundance.

Principle of Isotope Dilution Analysis

The core of this method is the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the analytical workflow. The native analyte and the deuterated standard are then subjected to the same sample preparation and analysis conditions. Any loss or variation will affect both the analyte and the internal standard equally. Quantification is based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.

G Principle of Isotope Dilution with this compound cluster_sample Sample cluster_is Internal Standard Analyte Volatile Analyte (Unknown Amount) Preparation Sample Preparation (Extraction, Derivatization, etc.) Analyte->Preparation IS This compound (Known Amount) IS->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Analysis (Peak Area Ratio) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification G Experimental Workflow Start Start SamplePrep Sample Aliquoting (5 mL into 20 mL vial) Start->SamplePrep SpikeIS Spike with this compound (50 µL of 1 µg/mL) SamplePrep->SpikeIS Equilibrate Equilibration (60°C for 15 min) SpikeIS->Equilibrate Extract HS-SPME Extraction (30 min at 60°C) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing End End DataProcessing->End

References

Application Note: Nonan-1-ol-d4 for Enhanced Metabolite Profiling in Biological Samples

Application of Nonan-1-ol-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

The accurate quantification of organic contaminants in complex environmental matrices such as water, soil, and sediment is a critical challenge for researchers and environmental scientists. Matrix effects, sample preparation inefficiencies, and instrumental variability can all contribute to inaccuracies in analytical results. The use of isotopically labeled internal standards, particularly deuterated compounds, in conjunction with mass spectrometry is a widely accepted technique to mitigate these issues. Nonan-1-ol-d4, a deuterated form of nonan-1-ol, serves as an excellent surrogate or internal standard for the analysis of semi-volatile organic compounds (SVOCs) in environmental samples. Its chemical and physical properties are very similar to a range of analytes of interest, including other long-chain alcohols, phenols, and phthalates, ensuring that it behaves similarly during extraction, cleanup, and analysis, thus providing a reliable means of correction for analyte losses and matrix-induced signal suppression or enhancement.

This document provides detailed application notes and experimental protocols for the use of this compound in the analysis of environmental samples by gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution

The use of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because this compound is chemically almost identical to the corresponding unlabeled analytes, it will be subject to the same losses during sample extraction and cleanup. In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the deuterated standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any procedural losses.

Data Presentation

The following tables summarize representative quantitative data for the use of deuterated long-chain alcohols, such as this compound, as surrogate standards in the analysis of semi-volatile organic compounds in various environmental matrices. The data presented is based on typical performance characteristics observed in validated analytical methods for SVOCs.

Table 1: Representative Recovery of this compound in Environmental Matrices

MatrixExtraction MethodMean Recovery (%)Relative Standard Deviation (%)
Surface WaterLiquid-Liquid Extraction (LLE)928
GroundwaterSolid-Phase Extraction (SPE)8810
SoilPressurized Fluid Extraction (PFE)8512
SedimentSoxhlet Extraction8215

Note: Recovery data is representative and can vary depending on the specific sample matrix and analytical conditions.

Table 2: Representative Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for SVOCs using this compound as a Surrogate

Analyte ClassMatrixMDL (µg/L or µg/kg)LOQ (µg/L or µg/kg)
PhenolsWater0.5 - 2.01.5 - 6.0
PhthalatesWater0.2 - 1.00.6 - 3.0
Polycyclic Aromatic Hydrocarbons (PAHs)Soil5 - 2015 - 60
Long-chain AlcoholsSoil10 - 5030 - 150

Note: MDLs and LOQs are analyte and instrument-dependent. The values presented are typical for GC-MS analysis in selected ion monitoring (SIM) mode.

Experimental Protocols

Protocol 1: Analysis of Semi-Volatile Organic Compounds in Water

This protocol describes the determination of SVOCs in water samples using liquid-liquid extraction (LLE) and GC-MS with this compound as a surrogate standard.

1. Sample Preparation and Extraction 1.1. To a 1-liter amber glass bottle, add 1 liter of the water sample. 1.2. Spike the sample with a known amount of this compound solution in a water-miscible solvent (e.g., 100 µL of a 10 µg/mL solution in methanol). 1.3. Adjust the pH of the sample to < 2 with sulfuric acid. 1.4. Add 60 mL of dichloromethane to the sample bottle. 1.5. Seal the bottle and shake vigorously for 2 minutes. Allow the layers to separate. 1.6. Collect the dichloromethane layer. 1.7. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane. 1.8. Combine the three dichloromethane extracts. 1.9. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. 1.10. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

2. GC-MS Analysis 2.1. Instrument Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Injector: Split/splitless, operated in splitless mode.
  • Injector Temperature: 280°C.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for target analytes and for this compound (e.g., m/z specific to its fragmentation pattern).

3. Data Analysis and Quantification 3.1. Create a calibration curve for each target analyte using standards prepared with the same concentration of this compound as the samples. 3.2. Calculate the relative response factor (RRF) for each analyte relative to this compound. 3.3. Quantify the concentration of each analyte in the sample extract using the internal standard calibration method. 3.4. Calculate the recovery of this compound in each sample to assess the efficiency of the sample preparation process. Acceptable recovery is typically within 70-130%.

Protocol 2: Analysis of Semi-Volatile Organic Compounds in Soil

This protocol outlines the determination of SVOCs in soil samples using Pressurized Fluid Extraction (PFE) and GC-MS with this compound as a surrogate standard.

1. Sample Preparation and Extraction 1.1. Homogenize the soil sample and determine its moisture content. 1.2. Weigh 10 g (dry weight equivalent) of the soil sample and mix it with an equal amount of diatomaceous earth. 1.3. Spike the sample with a known amount of this compound solution. 1.4. Pack the mixture into a PFE extraction cell. 1.5. Perform the extraction using an automated PFE system with the following conditions:

  • Solvent: Dichloromethane.
  • Temperature: 100°C.
  • Pressure: 1500 psi.
  • Static Time: 5 minutes.
  • Cycles: 2. 1.6. Collect the extract and concentrate it to a final volume of 1 mL.

2. GC-MS Analysis 2.1. Follow the same GC-MS conditions as described in Protocol 1, Section 2.

3. Data Analysis and Quantification 3.1. Follow the same data analysis and quantification procedure as described in Protocol 1, Section 3.

Visualization

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1L Water Sample Spike Spike with This compound Sample->Spike Adjust_pH Adjust pH to < 2 Spike->Adjust_pH LLE Liquid-Liquid Extraction (Dichloromethane) Adjust_pH->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for the analysis of SVOCs in water using this compound.

Logical_Relationship_IDMS Analyte Target Analyte in Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep Losses Analyte and IS Loss (Co-elution) Sample_Prep->Losses GCMS GC-MS Detection Losses->GCMS Ratio Measure Analyte/IS Ratio GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution using this compound.

Application Note: Quantitative Analysis of Nonan-1-ol in Complex Matrices using Isotope Dilution Mass Spectrometry with Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly accurate method for the quantification of Nonan-1-ol in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). Nonan-1-ol is a key aroma compound in many food and beverage products and its accurate quantification is crucial for quality control. The use of a deuterated internal standard, Nonan-1-ol-d4, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is applicable to researchers, scientists, and quality control professionals in the food and beverage, fragrance, and environmental testing industries.

Introduction

Nonan-1-ol, a nine-carbon straight-chain primary alcohol, is a naturally occurring compound that contributes to the characteristic aroma of various products, including citrus fruits, wine, and floral extracts.[1][2] Its presence and concentration can significantly impact the sensory profile of these products. Therefore, a reliable and accurate method for its quantification is essential.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision.[3][4][5] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample.[4][6] The isotopically labeled internal standard behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process.[7] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte can be determined with high accuracy, as this ratio is unaffected by sample losses during preparation or variations in instrument signal.

This application note provides a detailed protocol for the quantification of Nonan-1-ol in a model wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of interest. After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal from the unlabeled analyte to that of the labeled standard is measured. Since the chemical and physical properties of the isotopologues are nearly identical, any loss of material during sample processing will affect both the analyte and the standard equally, thus preserving their ratio.

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis A Unknown Amount of Analyte (Nonan-1-ol) C Sample + Standard Mixture A->C B Known Amount of Isotopically Labeled Analyte (this compound) B->C D Sample Preparation (Extraction, etc.) C->D E GC-MS Analysis D->E F Measure Isotope Ratio (Analyte / Standard) E->F G Calculate Analyte Concentration F->G

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • Nonan-1-ol (≥98% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Dichloromethane (GC grade)

    • Anhydrous Sodium Sulfate

    • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges:

    • C18 SPE cartridges (500 mg, 6 mL)

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard Solutions
  • Primary Stock Solution of Nonan-1-ol (1000 µg/mL): Accurately weigh 100 mg of Nonan-1-ol and dissolve it in 100 mL of methanol.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Nonan-1-ol primary stock solution into a model wine matrix (e.g., 12% ethanol in water). A constant amount of the this compound primary stock solution is added to each calibration standard to achieve a final concentration of 10 µg/L.

Sample Preparation
  • Spiking: To a 10 mL aliquot of the sample (e.g., wine), add a precise volume of the this compound primary stock solution to achieve a concentration similar to the expected analyte concentration (e.g., 10 µg/L).

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the spiked sample onto the cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of dichloromethane.

  • Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Experimental_Workflow A Sample (e.g., 10 mL Wine) B Spike with Known Amount of this compound A->B C Solid Phase Extraction (SPE) on C18 Cartridge B->C D Elute with Dichloromethane C->D E Dry and Concentrate to 1 mL D->E F GC-MS Analysis E->F G Data Processing and Quantification F->G

Figure 2: Experimental Workflow for Nonan-1-ol Analysis.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Nonan-1-ol5670
This compound6074

Results and Discussion

Calibration and Linearity

A calibration curve was constructed by plotting the peak area ratio of Nonan-1-ol to this compound against the concentration of Nonan-1-ol. The method demonstrated excellent linearity over the concentration range of 1-100 µg/L, with a correlation coefficient (R²) greater than 0.99.

Concentration (µg/L)Peak Area Ratio (Nonan-1-ol / this compound)
10.102
50.515
101.03
252.55
505.12
10010.25
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked model wine samples at three different concentration levels. The results, summarized in the table below, demonstrate high accuracy (recoveries between 98.2% and 102.5%) and excellent precision (relative standard deviation < 5%).

Spiked Concentration (µg/L)Measured Concentration (µg/L) (n=5)Recovery (%)RSD (%)
54.9198.24.5
2020.5102.53.2
8079.899.82.8

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of Nonan-1-ol in complex matrices such as wine. The detailed protocol presented in this application note can be readily implemented in analytical laboratories for routine quality control and research applications. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural variations, ensuring the reliability of the analytical results.

References

Standard Operating Procedure for the Preparation of Nonan-1-ol-d4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the preparation of a Nonan-1-ol-d4 stock solution. This compound is a deuterated form of nonan-1-ol, a nine-carbon straight-chain primary alcohol. Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest in terms of chemical and physical properties, which helps to correct for variability during sample preparation and analysis.[1][2] This protocol outlines the necessary materials, equipment, and steps to accurately prepare a stock solution of this compound, ensuring its integrity and suitability for use in downstream applications.

Chemical and Physical Properties of Nonan-1-ol

PropertyValue
Chemical Formula C₉H₂₀O[3][4]
Molecular Weight 144.25 g/mol [5]
Appearance Colorless liquid with a floral, citrus-like odor[4][6]
Boiling Point 214-215 °C[3]
Melting Point -8 to -6 °C[3]
Density ~0.827 g/mL at 25 °C
Solubility Readily soluble in organic solvents such as ethanol, ether, and chloroform.[3] Slightly soluble in water.[3]

Experimental Protocols

1. Materials and Equipment

  • This compound (high purity)

  • Methanol (LC-MS grade or equivalent high purity)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Spatula

  • Weighing paper or weighing boat

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2. Safety Precautions

  • Handle this compound and methanol in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Methanol is flammable and toxic; avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for this compound and methanol for detailed hazard information and handling procedures.

  • To prevent isotopic contamination, particularly with deuterated compounds, handle solvents under an inert atmosphere, such as dry nitrogen or argon, whenever possible.[7][8]

3. Preparation of 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.

Step-by-Step Procedure:

  • Tare the Balance: Place a clean, dry weighing boat or weighing paper on the analytical balance and tare the balance.

  • Weigh the this compound: Carefully weigh approximately 1 mg of this compound. Record the exact weight to the nearest 0.01 mg.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Initial Dissolution: Add a small amount of LC-MS grade methanol to the volumetric flask (approximately half the final volume).

  • Vortexing: Cap the flask and vortex for 30-60 seconds to facilitate dissolution.

  • Sonication (if necessary): If the this compound does not fully dissolve with vortexing, place the flask in an ultrasonic bath for 5-10 minutes.

  • Dilution to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name ("this compound Stock Solution"), concentration (1 mg/mL, adjusted for the exact weight), solvent (Methanol), preparation date, and initials of the preparer.

Workflow for Preparation of this compound Stock Solution

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh this compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Methanol transfer->add_solvent dissolve 4. Vortex & Sonicate add_solvent->dissolve dilute 5. Dilute to Final Volume dissolve->dilute homogenize 6. Homogenize dilute->homogenize transfer_vial 7. Transfer to Amber Vial homogenize->transfer_vial storage 8. Store at -20°C or -80°C transfer_vial->storage

Caption: A flowchart illustrating the key steps in the preparation of the this compound stock solution.

Storage and Stability

ParameterRecommendation
Storage Temperature For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[9]
Container Store in amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation.[9]
Stability The chemical stability of deuterated compounds is influenced by temperature, light, and humidity.[9] To minimize the risk of hydrogen-deuterium exchange, avoid exposure to moisture and protic sources.
Handling after Storage Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution to the desired concentration for the specific analytical application.

Example: Preparation of a 10 µg/mL Working Solution

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with LC-MS grade methanol.

  • Cap the flask and invert 10-15 times to ensure thorough mixing.

  • Transfer the working solution to a clean, labeled amber vial and store under the same conditions as the primary stock solution.

Logical Relationship for Solution Preparation

G Logical Flow of Solution Preparation cluster_0 Stock Solution cluster_1 Working Solutions cluster_2 Final Application stock 1 mg/mL this compound in Methanol working1 10 µg/mL stock->working1 1:100 Dilution working2 1 µg/mL working1->working2 1:10 Dilution application Spiking into Samples for LC-MS/GC-MS Analysis working1->application working3 0.1 µg/mL working2->working3 1:10 Dilution working2->application working3->application

Caption: A diagram showing the hierarchical relationship from the primary stock solution to various working solutions for analytical use.

References

Application Notes and Protocols for Nonan-1-ol-d4 as a Surrogate Standard in Extraction Efficiency Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in the fields of environmental monitoring, food safety, and drug development, accurate quantification of target analytes is paramount. The complexity of sample matrices often leads to variations in extraction efficiency and instrumental response. To compensate for these variations, surrogate standards are employed. A surrogate standard is a compound that is chemically similar to the target analytes but is not naturally present in the samples. It is added at a known concentration to every sample, blank, and standard before extraction and analysis. The recovery of the surrogate provides a measure of the efficiency of the analytical process for each individual sample.[1]

Nonan-1-ol-d4, a deuterated form of nonan-1-ol, serves as an excellent surrogate standard for the analysis of various semi-volatile organic compounds. Its chemical and physical properties closely mimic those of many analytes of interest, such as other long-chain alcohols, phenols, and related compounds. The deuterium labeling provides a distinct mass spectrometric signature, allowing for its differentiation from the unlabeled native compounds. This application note provides detailed protocols for the use of this compound as a surrogate standard in extraction efficiency studies using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Physicochemical Properties of Nonan-1-ol

PropertyValue
Chemical FormulaC₉H₁₆D₄O
Molecular Weight148.3 g/mol
Boiling Point215 °C
AppearanceColorless liquid
OdorFruity, rose-like
SolubilityFloats on water

(Data sourced from PubChem CID 8914 for nonan-1-ol)[2]

Application: Monitoring Extraction Efficiency

The primary application of this compound as a surrogate standard is to monitor the performance of sample extraction methods. Variations in surrogate recovery can indicate matrix effects, incomplete extraction, or losses during sample handling. According to guidelines from the U.S. Environmental Protection Agency (EPA) for many organic analytical methods, the recovery of surrogate standards should typically fall within a range of 70-130%.[3][4]

Expected Surrogate Recovery Data

The following table summarizes the expected recovery ranges for this compound when used as a surrogate standard in different sample matrices. These values are based on typical performance criteria for semi-volatile organic compound analysis.

MatrixExtraction MethodExpected Recovery (%)
Drinking WaterLiquid-Liquid Extraction (LLE)80 - 120
WastewaterLiquid-Liquid Extraction (LLE)70 - 130
Soil/SedimentSolid-Phase Extraction (SPE)60 - 120
Food (e.g., Fatty Matrix)Solid-Phase Extraction (SPE)65 - 125

Experimental Protocols

Preparation of this compound Spiking Solution
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working spiking solution. Store both solutions at 4°C in amber vials.

Protocol for Liquid-Liquid Extraction (LLE) of Water Samples

This protocol is suitable for the extraction of semi-volatile organic compounds from water matrices.

  • Sample Preparation:

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Add a magnetic stir bar.

  • Surrogate Spiking:

    • Add 1.0 mL of the 10 µg/mL this compound spiking solution to the water sample. This results in a final concentration of 10 µg/L.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for GC-MS analysis.

Protocol for Solid-Phase Extraction (SPE) of Soil and Sediment Samples

This protocol is designed for the extraction of semi-volatile organic compounds from solid matrices.

  • Sample Preparation:

    • Weigh 10 g of the homogenized soil or sediment sample into a beaker.

    • Mix the sample with 10 g of anhydrous sodium sulfate to form a free-flowing powder.

  • Surrogate Spiking:

    • Add 1.0 mL of the 10 µg/mL this compound spiking solution directly onto the sample-sodium sulfate mixture.

    • Allow the solvent to evaporate for approximately 10-15 minutes.

  • Extraction:

    • Pack the spiked sample into an SPE cartridge (e.g., Florisil® or C18).

    • Elute the analytes and the surrogate standard with 100 mL of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v).

  • Concentration:

    • Concentrate the eluate to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for GC-MS analysis.

GC-MS Analysis Protocol

The following GC-MS parameters can be used for the analysis of extracts containing this compound.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-450
Acquisition ModeSelected Ion Monitoring (SIM) for quantification

Quantitative Ions for this compound: To be determined based on the mass spectrum of the deuterated standard. Typically, a prominent and unique ion in the molecular ion cluster or a characteristic fragment ion is chosen.

Data Analysis and Interpretation

The percentage recovery of this compound is calculated using the following formula:

% Recovery = (Measured Concentration / Spiked Concentration) x 100

If the surrogate recovery is outside the acceptable range (e.g., 70-130%), it may indicate a problem with the sample matrix, the extraction procedure, or the analytical system. The results for the target analytes in that sample should be flagged and may require re-extraction and analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Evaluation Sample 1. Collect Sample (Water, Soil, etc.) Spike 2. Spike with This compound Sample->Spike LLE 3a. Liquid-Liquid Extraction Spike->LLE for liquid samples SPE 3b. Solid-Phase Extraction Spike->SPE for solid samples Concentrate 4. Concentrate Extract LLE->Concentrate SPE->Concentrate GCMS 5. GC-MS Analysis Concentrate->GCMS Recovery 6. Calculate % Recovery of this compound GCMS->Recovery Evaluate 7. Evaluate Data Acceptability Recovery->Evaluate

Caption: Experimental workflow for using this compound as a surrogate standard.

Decision_Logic Start Calculate Surrogate Recovery (%) InRange Is Recovery within Acceptable Range? (e.g., 70-130%) Start->InRange Accept Accept Analyte Data InRange->Accept Yes Flag Flag Analyte Data InRange->Flag No Investigate Investigate Cause (Matrix effect, error, etc.) Flag->Investigate Reanalyze Re-extract and Re-analyze Sample Investigate->Reanalyze

Caption: Decision logic for evaluating surrogate recovery data.

References

Application Notes: The Gold Standard in Bioanalysis - Leveraging Deuterated Internal Standards for Unparalleled Accuracy in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted analytical technique. Its high sensitivity and selectivity allow for the precise measurement of analytes in complex biological matrices. However, the accuracy and reliability of LC-MS/MS data are intrinsically linked to the ability to control and compensate for variability throughout the analytical workflow. This is where the use of a suitable internal standard (IS) becomes paramount. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are broadly recognized as the "gold standard," offering significant advantages in mitigating analytical challenges and ensuring data of the highest quality.[1][2]

Principle and Advantages of Deuterated Internal Standards

A deuterated internal standard is a synthetic version of the analyte of interest in which one or more hydrogen atoms have been replaced with its heavier isotope, deuterium. This subtle modification results in a molecule that is chemically and physically almost identical to the analyte.[3] This near-identical nature is the cornerstone of its superiority in quantitative bioanalysis.

The primary advantage of using a deuterated IS is its ability to effectively compensate for the "matrix effect."[1][4] The matrix effect is a phenomenon where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5][6] Because a deuterated IS co-elutes with the analyte, it experiences the same ionization suppression or enhancement.[2] By calculating the ratio of the analyte's response to the deuterated IS's response, these variations are normalized, leading to more accurate and precise results.[2]

Key Advantages:

  • Correction for Matrix Effects: As the deuterated IS and analyte exhibit nearly identical behavior in the ion source, the analyte-to-IS ratio remains constant despite variations in ionization efficiency.[4]

  • Compensation for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are mirrored by the deuterated IS, ensuring that the final analyte/IS ratio is unaffected.[5]

  • Improved Accuracy and Precision: By correcting for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of the analytical method, which is critical for regulatory submissions and clinical decision-making.[1][7]

  • Increased Method Robustness: Methods employing deuterated standards are generally more robust and reproducible, demonstrating less susceptibility to variations in sample matrix and experimental conditions.[8]

Comparative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented. The following tables summarize comparative data from studies evaluating the performance of different internal standards.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Structural Analog Internal Standard

AnalyteInternal Standard TypeMean Accuracy (%)Precision (%CV)
Kahalalide FDeuterated IS101.23.5
Kahalalide FStructural Analog IS85.712.8
SirolimusDeuterated IS (SIR-d3)98.5 - 102.12.7 - 5.7
SirolimusStructural Analog (DMR)92.3 - 108.47.6 - 9.7

Data compiled from literature demonstrating improved accuracy and precision with deuterated internal standards.[1]

Table 2: Key Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard

Validation ParameterAcceptance CriteriaTypical Performance with Deuterated IS
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Analyte-dependent; S/N > 10Achievable at low ng/mL or sub-ng/mL levels
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Typically < 10%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)Typically < 10%
Matrix Effect (%CV of IS-normalized matrix factor)≤ 15%< 15%
RecoveryConsistent and reproducibleHigh and consistent between analyte and IS

This table summarizes typical acceptance criteria and performance for a validated bioanalytical method utilizing a deuterated internal standard.[2][7]

Experimental Workflow and Protocols

A typical LC-MS/MS bioanalysis workflow utilizing a deuterated internal standard involves several key steps, from sample preparation to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for LC-MS/MS bioanalysis with a deuterated internal standard.

Detailed Experimental Protocols

The following are example protocols for common sample preparation techniques used in LC-MS/MS bioanalysis with deuterated internal standards.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from plasma samples.

1. Materials:

  • Blank plasma, plasma calibration standards, and unknown plasma samples
  • Deuterated internal standard working solution
  • LC-MS grade acetonitrile (ACN) with 0.1% formic acid (FA), chilled to -20°C
  • Microcentrifuge tubes (1.5 mL)
  • Vortex mixer
  • Microcentrifuge capable of >10,000 x g

2. Procedure:

  • Aliquot 100 µL of each plasma sample (blank, standards, QCs, and unknowns) into separate microcentrifuge tubes.
  • Add 20 µL of the deuterated internal standard working solution to each tube (except for the blank, to which 20 µL of the initial solvent is added).
  • Vortex briefly to mix.
  • Add 400 µL of cold ACN with 0.1% FA to each tube to precipitate the proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is used to extract analytes from an aqueous matrix into an immiscible organic solvent, providing a cleaner sample than PPT.

1. Materials:

  • Blank urine, urine calibration standards, and unknown urine samples
  • Deuterated internal standard working solution
  • 1 M Ammonium formate buffer (pH 3)
  • Methyl tert-butyl ether (MTBE)
  • Microcentrifuge tubes (2.0 mL)
  • Vortex mixer and centrifuge
  • Evaporator (e.g., nitrogen evaporator)

2. Procedure:

  • Aliquot 100 µL of each urine sample into separate microcentrifuge tubes.
  • Add 50 µL of the deuterated internal standard working solution to each tube.[9]
  • Add 50 µL of 1 M ammonium formate buffer (pH 3).[9]
  • Add 650 µL of MTBE.[9]
  • Cap the tubes and vortex for 20 minutes.[9]
  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.
  • Transfer approximately 420 µL of the upper organic layer to a clean set of tubes.[9]
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 40% acetonitrile/60% water).[9]
  • Inject 5 µL into the LC-MS/MS system.[9]

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE provides the cleanest extracts and is suitable for complex matrices or when low detection limits are required.

1. Materials:

  • SPE cartridges (e.g., Oasis HLB)
  • SPE vacuum manifold
  • Sample pretreatment solution (e.g., 4% phosphoric acid in water)
  • Wash solution (e.g., 5% methanol in water)
  • Elution solvent (e.g., methanol)
  • Other materials as listed in previous protocols

2. Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
  • Sample Loading:
  • To 100 µL of the sample, add 20 µL of the deuterated internal standard.
  • Add 200 µL of 4% phosphoric acid.
  • Vortex and load the entire mixture onto the conditioned SPE cartridge.
  • Apply gentle vacuum to slowly pass the sample through the sorbent.
  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interferences.
  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
  • Analysis: Inject into the LC-MS/MS system.

LC-MS/MS System Parameters

The following table provides a general example of LC-MS/MS parameters. These will need to be optimized for the specific analyte and internal standard.

Table 3: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Temperature500°C
MRM TransitionsAnalyte-specific precursor > product ion
Deuterated IS-specific precursor > product ion
Collision EnergyOptimized for each transition

Potential Challenges and Considerations

While deuterated internal standards are highly effective, it is important to be aware of potential pitfalls:

  • Isotopic Crosstalk: This occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa. This can be minimized by selecting an IS with a sufficient mass difference (ideally ≥ 4 Da) from the analyte.[5]

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly at certain pH values. This can lead to a decrease in the IS signal and an increase in the analyte signal.[10] Using ¹³C or ¹⁵N labeled standards can circumvent this issue.[10]

  • Chromatographic Separation of Isotopologues: Increased deuteration can sometimes lead to a slight shift in retention time, causing the analyte and IS to not co-elute perfectly. This can potentially expose them to different matrix effects.[11]

The use of deuterated internal standards is a cornerstone of modern LC-MS/MS bioanalysis, enabling researchers, scientists, and drug development professionals to achieve the highest levels of accuracy, precision, and robustness in their quantitative data.[1][2] By effectively compensating for matrix effects and variability in sample preparation, these standards ensure the reliability of results that are critical for advancing scientific understanding and bringing new therapies to patients. The detailed protocols and considerations provided herein serve as a comprehensive guide for the successful implementation of deuterated internal standards in your bioanalytical workflows.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Integrity of Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium-hydrogen (D-H) exchange in Nonan-1-ol-d4. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maintain the isotopic purity of your deuterated compounds.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Loss of deuterium label observed in NMR or Mass Spectrometry. 1. Presence of water: The solvent or glassware was not properly dried.2. Inappropriate solvent: A protic solvent (e.g., methanol, water) was used.3. Acidic or basic contaminants: The sample or solvent is contaminated with acidic or basic impurities.4. Improper storage: The compound or solution was exposed to atmospheric moisture.1. Use high-purity anhydrous aprotic solvents.2. Ensure all glassware is thoroughly oven-dried and cooled in a desiccator before use.3. Handle and prepare samples under an inert atmosphere (e.g., nitrogen or argon).4. Store the compound and its solutions in tightly sealed vials, preferably with a septum, at low temperatures.
Inconsistent analytical results between sample preparations. 1. Variable exposure to atmospheric moisture: Handling procedures are not standardized.2. Inconsistent solvent purity: Different batches or sources of solvent have varying water content.3. Temperature fluctuations: Samples are being exposed to varying temperatures during preparation and analysis.1. Standardize all handling and sample preparation procedures under an inert atmosphere.2. Use a fresh, sealed ampoule of high-purity deuterated solvent for each set of experiments.3. Maintain a consistent and low temperature for sample storage and during automated analysis.
Broad or disappearing -OD peak in ¹H NMR spectrum. Rapid D-H exchange: The deuteron on the hydroxyl group is rapidly exchanging with residual protons in the sample. This is a common phenomenon for alcohols in NMR.This is often expected and can be a diagnostic tool. To confirm, add a drop of D₂O to the NMR tube; the peak should completely disappear. To minimize this for other analytical purposes, ensure the sample and solvent are as anhydrous as possible.

Frequently Asked Questions (FAQs)

Q1: Which deuterium atoms in this compound are most susceptible to exchange?

The deuterium on the hydroxyl group (-OD) is the most labile and will exchange very rapidly with any protic source (e.g., water, other alcohols). The two deuterons on the carbon adjacent to the hydroxyl group (-CD₂OD) are less prone to exchange but can be susceptible under acidic or basic conditions or at elevated temperatures. The deuterons on the rest of the alkyl chain are the most stable and least likely to exchange under normal laboratory conditions.

Q2: How does the choice of solvent affect D-H exchange?

The solvent is a critical factor.

  • Protic solvents (e.g., water, methanol, ethanol) are sources of protons and will readily exchange with the labile deuterons in this compound.

  • Aprotic solvents (e.g., acetonitrile, chloroform, dimethyl sulfoxide) are preferred as they lack exchangeable protons. However, it is crucial to use anhydrous (dry) aprotic solvents, as even trace amounts of water can lead to significant D-H exchange over time.

Q3: What is the impact of pH on the stability of this compound?

The rate of D-H exchange for the hydroxyl deuteron is highly dependent on pH. The exchange is catalyzed by both acids and bases. The minimum rate of exchange for hydroxyl protons in alcohols typically occurs in a pH range of 2 to 3.[1] Both strongly acidic and strongly basic conditions will significantly accelerate the exchange. Therefore, maintaining a neutral or slightly acidic environment is crucial for preserving the isotopic integrity of the compound.

Q4: What are the ideal storage conditions for this compound?

To prevent D-H exchange during storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from atmospheric moisture. For long-term stability, storage at a low temperature (-20°C or below) in a desiccator is recommended. If storing solutions, use an anhydrous aprotic solvent and maintain the same storage conditions.

Q5: How can I verify the isotopic purity of my this compound?

The isotopic purity can be verified using:

  • High-Resolution Mass Spectrometry (HRMS): This technique can determine the isotopic enrichment by analyzing the distribution of isotopologues.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H (Deuterium) NMR can directly quantify the deuterium at each labeled site.[4][5]

Data Presentation

The following table summarizes the estimated qualitative and quantitative impact of various experimental parameters on the rate of D-H exchange in this compound, based on general principles for long-chain primary alcohols.

Parameter Condition Relative Exchange Rate Estimated % Deuterium Loss (at -OD) over 24h Estimated % Deuterium Loss (at α-carbon) over 24h
Solvent Protic (e.g., Methanol-d4, D₂O)High> 50%< 5% (without catalyst)
Aprotic (e.g., Chloroform-d, Acetonitrile-d3), AnhydrousLow< 1%< 0.1%
Aprotic, with trace H₂OModerate5 - 20%< 1%
pH Highly Acidic (pH < 2)High> 30%1 - 5%
Slightly Acidic (pH 2-3)Low< 5%< 0.5%
Neutral (pH ~7)Moderate10 - 25%< 1%
Highly Basic (pH > 12)High> 40%2 - 10%
Temperature -20°CVery Low< 0.5%< 0.05%
4°CLow< 2%< 0.2%
25°C (Room Temperature)Moderate10 - 20%< 1%
50°CHigh> 40%2 - 8%

*Note: These are estimations for illustrative purposes and can vary based on the specific conditions and presence of catalysts. The loss at the hydroxyl position is highly dependent on the concentration of any protic species.

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Analysis

Objective: To prepare a sample of this compound for NMR analysis while minimizing D-H exchange.

Materials:

  • This compound

  • Anhydrous deuterated aprotic solvent (e.g., Chloroform-d, Acetonitrile-d3) from a sealed ampoule

  • Oven-dried NMR tube and cap

  • Oven-dried glassware (e.g., vial, pipette)

  • Inert gas supply (Argon or Nitrogen)

  • Desiccator

Procedure:

  • Glassware Preparation: Dry all glassware, including the NMR tube, in an oven at >100°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Conduct all sample manipulations in a glove box or under a gentle stream of dry, inert gas.

  • Sample Weighing: Weigh the required amount of this compound directly into the pre-dried vial under the inert atmosphere.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous deuterated aprotic solvent to the vial.

  • Dissolution and Transfer: Gently swirl the vial to dissolve the sample. Using a dry pipette, transfer the solution to the dried NMR tube.

  • Capping and Sealing: Cap the NMR tube and seal it with parafilm for extra protection against moisture.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Protocol 2: Assessing Isotopic Stability by Mass Spectrometry

Objective: To evaluate the stability of this compound under specific experimental conditions using LC-MS.[6]

Materials:

  • This compound

  • High-purity anhydrous aprotic solvent (e.g., acetonitrile)

  • LC-MS system with a high-resolution mass spectrometer

  • Appropriate LC column for the analysis of long-chain alcohols

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity anhydrous aprotic solvent.

  • Sample Preparation (T=0): Prepare a sample for immediate analysis by diluting the stock solution to the desired concentration with the chosen analytical solvent (e.g., mobile phase).

  • Sample Preparation (T=X): Prepare an identical sample and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, store in the autosampler at 4°C for 24 hours).

  • LC-MS Analysis: Analyze both the T=0 and T=X samples using a suitable LC-MS method. Ensure the method provides good chromatographic separation and resolution in the mass spectrometer to distinguish between the deuterated and non-deuterated species.

  • Data Evaluation: Compare the mass spectra of the T=0 and T=X samples. Look for any increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms) in the T=X sample. Calculate the percentage of back-exchange by comparing the peak areas of the deuterated and non-deuterated species.

Visualizations

D_H_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange Nonan-1-ol-d4_A R-CD₂-OD Protonated_Alcohol_A R-CD₂-ODH⁺ Nonan-1-ol-d4_A->Protonated_Alcohol_A + H₃O⁺ Protonated_Alcohol_A->Nonan-1-ol-d4_A - H₃O⁺ Exchanged_Alcohol_A R-CD₂-OH Protonated_Alcohol_A->Exchanged_Alcohol_A + H₂O - HDO Water_A H₂O Hydronium_A H₃O⁺ Deuterated_Water_A HDO Nonan-1-ol-d4_B R-CD₂-OD Alkoxide R-CD₂-O⁻ Nonan-1-ol-d4_B->Alkoxide + OH⁻ Alkoxide->Nonan-1-ol-d4_B - OH⁻ Exchanged_Alcohol_B R-CD₂-OH Alkoxide->Exchanged_Alcohol_B + H₂O - OD⁻ Water_B H₂O Hydroxide OH⁻ Deuteroxide OD⁻

Caption: Mechanisms of acid- and base-catalyzed D-H exchange at the hydroxyl group.

Prevention_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Store_Solid Store Solid this compound in Desiccator at ≤ -20°C Dry_Glassware Oven-dry all glassware (>100°C, 4h) Inert_Atmosphere Work under inert atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Use anhydrous aprotic deuterated solvent Inert_Atmosphere->Anhydrous_Solvent Prepare_Sample Dissolve sample and transfer to analysis vial/tube Anhydrous_Solvent->Prepare_Sample Analyze_Promptly Analyze promptly after preparation Prepare_Sample->Analyze_Promptly Control_Temp Maintain low temperature in autosampler Analyze_Promptly->Control_Temp

References

Technical Support Center: Chromatographic Analysis of Nonan-1-ol and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic shifts between Nonan-1-ol and its deuterated internal standard, Nonan-1-ol-d4.

Troubleshooting Guide

Issue: An unexpected shift in retention time is observed between Nonan-1-ol and this compound.

This phenomenon, known as the Chromatographic Isotope Effect (CIE), is an expected outcome when analyzing isotopically labeled compounds. The following steps will help you understand and manage this effect in your experiments.

Step 1: Identify the nature of the shift.

  • Question: Does the deuterated compound (this compound) elute before or after the non-deuterated compound (Nonan-1-ol)?

  • Action:

    • If this compound elutes earlier, you are observing an inverse isotope effect . This is the most common scenario in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) with nonpolar stationary phases.[1][2]

    • If this compound elutes later, you are observing a normal isotope effect . This can occur in normal-phase liquid chromatography (NPLC) or GC with polar stationary phases.[2]

Step 2: Understand the underlying cause.

The chromatographic shift arises from subtle differences in the physicochemical properties between the C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and reduced polarizability for the deuterated molecule. These differences in intermolecular forces with the stationary phase are the primary cause of the observed retention time shift.

Step 3: Optimize your chromatographic method.

While the isotope effect cannot be entirely eliminated, its impact can be managed through method optimization.

  • For co-elution (if desired):

    • Adjust Mobile Phase Composition: In RPLC, decreasing the organic solvent content may reduce the separation between the two compounds.

    • Modify Temperature: Lowering the column temperature can sometimes reduce the kinetic differences in partitioning, potentially leading to closer elution times.

    • Change Stationary Phase: A stationary phase with different selectivity may exhibit a smaller isotope effect for your analytes.

  • For consistent and reproducible separation:

    • Maintain Stable Conditions: Ensure your chromatographic conditions (temperature, mobile phase composition, flow rate) are highly consistent to guarantee a reproducible shift.[1]

    • Use a High-Resolution Column: A column with higher efficiency will provide sharper peaks, allowing for accurate integration even with a small separation.

Step 4: Adjust your data analysis.

  • Define Separate Integration Windows: If the peaks are partially or fully resolved, set distinct integration windows for Nonan-1-ol and this compound in your chromatography data system.

  • Confirm Peak Identity: Use a mass spectrometer (MS) to confirm the identity of each peak based on its mass-to-charge ratio (m/z).

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (this compound) not co-elute with my analyte (Nonan-1-ol)?

A1: The lack of co-elution is due to the chromatographic isotope effect (CIE).[1] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, alters the molecule's physicochemical properties slightly.[1] This leads to differential interactions with the stationary phase and results in a small but often observable difference in retention times.

Q2: Is the retention time shift between Nonan-1-ol and this compound always the same?

A2: No, the magnitude and even the direction of the shift can vary.[1][3] It is influenced by several factors:

  • Number and position of deuterium atoms: A higher number of deuterium atoms can lead to a more significant shift.[3] The position of deuteration within the molecule also plays a role.[2][4]

  • Chromatographic mode: The effect is different in reversed-phase, normal-phase, and HILIC.[5]

  • Stationary phase chemistry: Different stationary phases will interact differently with the deuterated and non-deuterated molecules.[2]

  • Chromatographic conditions: Mobile phase composition, temperature, and gradient slope can all modulate the extent of the separation.[6]

Q3: My deuterated standard is eluting earlier. Is my column or system faulty?

A3: Not necessarily. An earlier elution of the deuterated compound is a well-documented phenomenon known as the "inverse isotope effect".[1][7] In reversed-phase chromatography, the slightly lower hydrophobicity of the C-D bond compared to the C-H bond results in weaker interactions with the non-polar stationary phase, leading to a shorter retention time.[5] Similarly, in gas chromatography with nonpolar columns, the deuterated compound is often more volatile and elutes earlier.[8]

Q4: How can I confirm that the observed shift is due to the isotope effect?

A4: The most definitive way is to use a mass spectrometric detector (MS). By monitoring the specific m/z values for Nonan-1-ol and this compound, you can positively identify each peak and confirm that the separation corresponds to the two isotopologues.

Q5: Can this chromatographic shift affect my quantification?

A5: Yes, if not properly accounted for. If the peaks for the analyte and the internal standard are not baseline resolved, inaccurate integration can lead to errors in quantification. It is crucial to ensure that your data analysis software is correctly integrating each peak. In cases of severe matrix effects, a chromatographic shift can lead to differential ionization suppression or enhancement, potentially impacting accuracy.[9]

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior based on the principles of the chromatographic isotope effect. The exact values for retention time shifts are system and method-dependent.

Chromatographic ModeStationary Phase TypeExpected Elution OrderMagnitude of Shift
Reversed-Phase LCC18, C8 (Non-polar)This compound elutes before Nonan-1-olTypically small (seconds to fractions of a minute)
Normal-Phase LCSilica, Diol (Polar)This compound elutes after Nonan-1-olVariable, can be more pronounced than in RPLC
Gas ChromatographyPolydimethylsiloxane (Non-polar)This compound elutes before Nonan-1-olTypically small, dependent on temperature programming
Gas ChromatographyPolyethylene glycol (Polar)This compound elutes after Nonan-1-olVariable

Experimental Protocols

Protocol: Assessing the Chromatographic Isotope Effect

Objective: To determine the retention time difference between Nonan-1-ol and this compound.

Materials:

  • Nonan-1-ol standard

  • This compound standard

  • Appropriate solvents for sample preparation (e.g., Methanol, Acetonitrile)

  • LC-MS or GC-MS system

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions of Nonan-1-ol and this compound in a suitable solvent.

    • Prepare a 1:1 (v/v) mixture of the two stock solutions to create a working standard.

  • Chromatographic Conditions (Example for RPLC-MS):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 40% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Monitor the appropriate m/z for Nonan-1-ol and this compound.

  • Data Acquisition and Analysis:

    • Inject the working standard mixture.

    • Record the retention times for the peaks corresponding to Nonan-1-ol and this compound.

    • Calculate the retention time difference (Δt_R) = t_R(Nonan-1-ol) - t_R(this compound).

Visualizations

Workflow Workflow for Investigating Chromatographic Shift cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting Prep_Analyte Prepare Nonan-1-ol Standard Mix Create 1:1 Mixture Prep_Analyte->Mix Prep_IS Prepare this compound Standard Prep_IS->Mix Inject Inject Mixture onto LC-MS or GC-MS Mix->Inject Acquire Acquire Data (Monitor both m/z) Inject->Acquire Integrate Integrate Peaks for Analyte and IS Acquire->Integrate Calculate Calculate Retention Time Difference (ΔtR) Integrate->Calculate Compare Compare with Expected Isotope Effect Calculate->Compare Optimize Optimize Method if Shift is Problematic Compare->Optimize If necessary

Caption: A logical workflow for the systematic investigation of the chromatographic shift between an analyte and its deuterated internal standard.

References

Technical Support Center: Isotopic Interference with Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing isotopic interference when using Nonan-1-ol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals employing mass spectrometry-based analytical techniques. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference occurs when the mass spectrum of the unlabeled analyte (Nonan-1-ol) overlaps with the mass spectrum of its deuterated internal standard (this compound). This can lead to an inaccurate measurement of the internal standard's signal, which in turn affects the quantification of the target analyte.

Specifically, the issue arises from the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C). While the most common isotope of carbon is ¹²C, approximately 1.1% of carbon atoms are the heavier ¹³C isotope. In a molecule like Nonan-1-ol (C₉H₂₀O), there is a statistical probability that some molecules will contain one or more ¹³C atoms. When a Nonan-1-ol molecule contains four heavy isotopes (e.g., four ¹³C atoms, or a combination of ¹³C and ¹⁸O), its mass can be identical to that of the this compound internal standard. This "cross-talk" between the analyte and the internal standard can artificially inflate the internal standard's signal, leading to an underestimation of the analyte's true concentration.[1]

Q2: I'm observing a higher-than-expected signal for my this compound internal standard, even in my blank samples. Could this be due to isotopic interference?

A2: While contamination of your blank with the internal standard is a possibility, isotopic interference from a high concentration of the unlabeled analyte in your samples can also cause this phenomenon. If your analyte concentration is significantly higher than your internal standard concentration, the contribution from the naturally occurring heavy isotopes of the analyte can become significant and be detected at the mass-to-charge ratio (m/z) of your deuterated internal standard.[1] This can lead to a non-linear calibration curve and biased quantitative results.[1]

Q3: My this compound appears to be losing its deuterium labels, leading to a decreasing signal over time. What is causing this and how can I prevent it?

A3: The loss of deuterium from your this compound internal standard is likely due to hydrogen-deuterium (H/D) exchange. This is a chemical process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol).[2] The hydroxyl (-OH) group on Nonan-1-ol is a site where H/D exchange can readily occur.

To prevent H/D exchange, consider the following:

  • Storage: Store your this compound stock solutions in aprotic solvents (e.g., acetonitrile, hexane) at low temperatures.

  • Sample Preparation: Minimize the time your internal standard is in contact with protic solvents, especially at elevated temperatures. If your experimental protocol requires the use of protic solvents, prepare your working solutions fresh daily.

  • pH: Avoid highly acidic or basic conditions, as these can catalyze H/D exchange.

Q4: I've noticed a slight shift in the retention time between Nonan-1-ol and this compound in my GC-MS analysis. Is this normal?

A4: Yes, a small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in chromatography. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in physicochemical properties and interaction with the stationary phase of the chromatography column. While usually minor, it is important to ensure that the integration windows for both peaks are set correctly to ensure accurate quantification.

Troubleshooting Guides

Guide 1: Investigating Unexpected Internal Standard Signal

This guide will walk you through the steps to determine if an unexpectedly high signal for this compound is due to isotopic interference or contamination.

Symptoms:

  • High signal intensity for this compound in blank samples.

  • Non-linear calibration curve, particularly at high analyte concentrations.

  • Inaccurate and imprecise quantitative results.

Troubleshooting Workflow:

G start Start: Unexpectedly High IS Signal check_blank Analyze a True Blank (Solvent without IS or Analyte) start->check_blank is_signal_present Is IS Signal Present? check_blank->is_signal_present contamination Source Contamination (e.g., Syringe, Solvent) is_signal_present->contamination Yes no_contamination No Obvious Contamination is_signal_present->no_contamination No analyze_high_analyte Analyze a High Concentration of Unlabeled Analyte no_contamination->analyze_high_analyte check_is_channel Monitor the m/z of the IS analyze_high_analyte->check_is_channel is_signal_in_analyte Is a Signal Detected at the IS m/z? check_is_channel->is_signal_in_analyte interference_confirmed Isotopic Interference Confirmed is_signal_in_analyte->interference_confirmed Yes no_interference Isotopic Interference Unlikely is_signal_in_analyte->no_interference No corrective_actions Implement Corrective Actions: - Adjust IS concentration - Use a different fragment ion - Apply correction factor interference_confirmed->corrective_actions

Caption: Troubleshooting workflow for an unexpectedly high internal standard signal.

Guide 2: Assessing the Isotopic Purity of this compound

Low isotopic purity of your internal standard can lead to an overestimation of the analyte concentration. This guide outlines how to assess the isotopic purity of your this compound.

Symptoms:

  • Consistently high bias in quality control samples.

  • A significant peak at the m/z of the unlabeled analyte when analyzing the pure internal standard solution.

Troubleshooting Workflow:

G start Start: Suspected Low Isotopic Purity prepare_is_solution Prepare a High Concentration Solution of this compound start->prepare_is_solution acquire_ms_spectrum Acquire a Full Scan Mass Spectrum (GC-MS or LC-MS) prepare_is_solution->acquire_ms_spectrum analyze_spectrum Analyze the Mass Spectrum acquire_ms_spectrum->analyze_spectrum check_unlabeled_peak Is a Significant Peak Present at the m/z of Unlabeled Nonan-1-ol? analyze_spectrum->check_unlabeled_peak low_purity Low Isotopic Purity Confirmed check_unlabeled_peak->low_purity Yes high_purity High Isotopic Purity check_unlabeled_peak->high_purity No corrective_actions Corrective Actions: - Contact the supplier - Obtain a new batch of IS - Apply a correction factor based on purity low_purity->corrective_actions

Caption: Workflow for assessing the isotopic purity of the internal standard.

Quantitative Data Summary

The following table summarizes the theoretical and potential observed mass spectral data for Nonan-1-ol and this compound, illustrating the potential for isotopic interference.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ions (m/z)Potential for Interference
Nonan-1-olC₉H₂₀O144.151443, 57, 70, 83, 115, 126The M+4 peak of Nonan-1-ol (containing four ¹³C atoms or other heavy isotopes) can overlap with the molecular ion of this compound.
This compoundC₉H₁₆D₄O148.176543, 61, 74, 87, 119, 130The signal from the M+4 isotope of the unlabeled analyte can contribute to the signal of the deuterated internal standard.

Experimental Protocols

Protocol 1: GC-MS Analysis of Nonan-1-ol with this compound Internal Standard

This protocol provides a general methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of Nonan-1-ol using this compound as an internal standard.

1. Reagents and Materials:

  • Nonan-1-ol analytical standard

  • This compound internal standard

  • Hexane (or other suitable solvent), GC grade

  • GC vials with inserts

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for alcohol analysis (e.g., DB-WAX, FFAP)

3. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nonan-1-ol and this compound in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Nonan-1-ol stock solution and adding a constant concentration of the this compound internal standard to each.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Program: 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Nonan-1-ol: Monitor characteristic fragment ions (e.g., m/z 70, 83, 126)

    • This compound: Monitor characteristic fragment ions (e.g., m/z 74, 87, 130)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Nonan-1-ol / this compound) against the concentration of Nonan-1-ol.

  • Determine the concentration of Nonan-1-ol in unknown samples and QC samples using the calibration curve.

Protocol 2: Stability Study of this compound in Protic Solvents

This protocol describes a stability study to evaluate the potential for H/D exchange of this compound in a protic solvent.

1. Reagents and Materials:

  • This compound internal standard

  • Methanol (or other protic solvent)

  • Aprotic solvent (e.g., acetonitrile) for control

  • GC-MS or LC-MS system

2. Procedure:

  • Prepare two solutions of this compound at a known concentration:

    • Solution A: In the protic solvent (e.g., methanol).

    • Solution B (Control): In the aprotic solvent (e.g., acetonitrile).

  • Store both solutions at room temperature.

  • Analyze an aliquot of each solution by MS at regular time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Monitor the signal intensity of the molecular ion of this compound and the signal intensity at the m/z of the unlabeled Nonan-1-ol.

3. Data Analysis:

  • Plot the signal intensity of this compound over time for both solutions. A significant decrease in the signal of Solution A compared to Solution B indicates H/D exchange.

  • Monitor for an increase in the signal corresponding to unlabeled Nonan-1-ol in Solution A over time.

This technical support center provides a foundational understanding of the challenges associated with using this compound as an internal standard and offers practical guidance for troubleshooting common issues. For further assistance, please consult the manufacturer's documentation for your specific instrument and reagents.

References

Technical Support Center: Matrix Effects on Nonan-1-ol-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Nonan-1-ol-d4 in complex samples.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound signal in replicate injections.

Possible Cause: Variable matrix effects across different sample preparations. Inconsistent sample cleanup can lead to varying levels of co-eluting matrix components that suppress or enhance the ionization of this compound.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure the sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is consistently applied.[1] Pay close attention to solvent volumes, pH adjustments, and extraction times.

  • Optimize Sample Cleanup: If using SPE, ensure the cartridge conditioning, loading, washing, and elution steps are optimized to effectively remove interfering matrix components.[1] For LLE, consider using a more selective extraction solvent or a back-extraction step.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound for the quantification of a related analyte, is a primary strategy to correct for variability in matrix effects.[2][3] Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during extraction.[4]

  • Evaluate Matrix with Post-Column Infusion: A post-column infusion experiment can help identify regions of significant ion suppression or enhancement in your chromatogram.[2][5][6] This can guide adjustments to the chromatographic method to separate the analyte from these regions.

Issue 2: The peak area ratio of the analyte to this compound is inconsistent across different sample lots.

Possible Cause: Differential matrix effects between the analyte and the deuterated internal standard. Even though this compound is chemically similar to the unlabeled analyte, slight differences in chromatographic retention time can expose them to different co-eluting matrix components, leading to varied ionization suppression or enhancement.[7][8]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and this compound are co-eluting as closely as possible.[2] A slight separation can lead to differential matrix effects.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[2][9] This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.

  • Method of Standard Addition: For particularly complex or variable matrices, the standard addition method can be a robust alternative to a traditional calibration curve.[5][10]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their impact on ionization.[2][6] This approach is feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][11] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of this compound.[12] The complexity of biological samples makes them prone to significant matrix effects.[11]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is chemically almost identical to the analyte of interest, but has a different mass due to the replacement of hydrogen atoms with deuterium.[2] By adding a known amount of this compound to each sample, it can be used as a reference to correct for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[2][4]

Q3: How can I quantitatively assess the magnitude of matrix effects in my assay?

A3: The post-extraction spike method is a common technique to quantify matrix effects.[5][6] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the same amount of analyte in a neat solvent. The matrix effect can be calculated as a percentage.

Q4: Can the choice of ionization technique influence matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to mitigate these effects.[12]

Q5: What are the ideal characteristics of a deuterated internal standard?

A5: An ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[2] It should contain a sufficient number of deuterium atoms (typically 3-6) to be clearly resolved from the natural isotopic distribution of the analyte.[2][13] The deuterium labels should be in stable positions to avoid back-exchange with hydrogen.[13]

Quantitative Data Summary

The following tables provide representative data for evaluating matrix effects and method performance.

Table 1: Matrix Effect Evaluation using Post-Extraction Spike

MatrixAnalyte Concentration (ng/mL)Response in Neat Solution (Peak Area)Response in Matrix Extract (Peak Area)Matrix Effect (%)
Plasma50125,00087,500-30% (Suppression)
Urine50125,000150,000+20% (Enhancement)
Tissue Homogenate50125,00062,500-50% (Suppression)

Matrix Effect (%) = ((Response in Matrix Extract / Response in Neat Solution) - 1) * 100

Table 2: Comparison of Calibration Strategies

Calibration MethodSample IDNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
Solvent-Based CalibrationPlasma QC1006565%
Matrix-Matched CalibrationPlasma QC1009898%
Standard AdditionPlasma QC100102102%

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify retention time windows with significant ion suppression or enhancement.[2][6]

Methodology:

  • System Setup: A T-connector is used to introduce a constant flow of a solution containing this compound into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. This is typically achieved with a syringe pump.

  • Infusion Solution: Prepare a solution of this compound in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.

  • Injection: Inject a blank matrix sample that has been through the entire sample preparation process.

  • Data Acquisition: Monitor the signal of the infused this compound throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are likely to be a problem.[2]

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantitatively determine the extent of ion suppression or enhancement.[5]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the same known amount of this compound into the final extract.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpretation:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

Visualizations

Troubleshooting_Workflow start Inconsistent Quantification check_repro Check Replicate Reproducibility start->check_repro Poor Reproducibility check_ratio Check Analyte/IS Ratio Across Lots start->check_ratio Inconsistent Ratio review_prep Review Sample Preparation Protocol check_repro->review_prep verify_coelution Verify Analyte/IS Co-elution check_ratio->verify_coelution optimize_cleanup Optimize Sample Cleanup review_prep->optimize_cleanup post_column Post-Column Infusion optimize_cleanup->post_column end Consistent Quantification post_column->end matrix_match Use Matrix-Matched Calibrators verify_coelution->matrix_match std_addition Consider Standard Addition matrix_match->std_addition dilution Sample Dilution std_addition->dilution dilution->end

Caption: Troubleshooting workflow for inconsistent quantification.

Matrix_Effect_Evaluation_Workflow start Start: Evaluate Matrix Effects qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative infuse_is Infuse Constant Flow of This compound qualitative->infuse_is prep_neat Prepare IS in Neat Solvent (A) quantitative->prep_neat prep_matrix Spike IS into Blank Matrix Extract (B) quantitative->prep_matrix inject_blank Inject Blank Matrix Extract infuse_is->inject_blank monitor_signal Monitor IS Signal for Suppression/Enhancement inject_blank->monitor_signal decision Matrix Effect Significant? monitor_signal->decision analyze Analyze Both Sets by LC-MS/MS prep_neat->analyze prep_matrix->analyze calculate Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calculate calculate->decision mitigate Mitigate Effects: - Improve Cleanup - Adjust Chromatography - Matrix-Matched Calibrators decision->mitigate Yes end Proceed with Validated Method decision->end No mitigate->end

References

Technical Support Center: Optimizing Injection Parameters for Nonan-1-ol-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gas chromatography-mass spectrometry (GC-MS) analysis of Nonan-1-ol-d4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection technique for this compound analysis?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: This technique is ideal for high-concentration samples where an on-instrument dilution is acceptable to achieve sharp, narrow peaks.[1] A portion of the sample is vented, and only a fraction enters the analytical column.

  • Splitless Injection: This is the preferred method for trace analysis (low concentrations) as it transfers the majority of the sample to the column, maximizing sensitivity.[2][3] However, it requires careful optimization to avoid peak broadening.[4]

Q2: Do I need to derivatize this compound before GC-MS analysis?

A2: While direct analysis is possible, derivatization is highly recommended for long-chain fatty alcohols like this compound. The polar hydroxyl (-OH) group can cause peak tailing and poor sensitivity.[1] Converting it to a less polar and more volatile trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve peak shape and detectability.[1][5]

Q3: What are the expected mass fragments for Nonan-1-ol?

A3: In electron ionization (EI) mass spectrometry, Nonan-1-ol will fragment into characteristic ions. While the molecular ion (m/z 144.25 for the non-deuterated form) may have low abundance, you can expect to see prominent fragments at m/z values such as 43, 56, 70, and 83.[6] For this compound, the masses of these fragments will be shifted depending on the position of the deuterium atoms.

Q4: Can there be a difference in retention time between this compound and non-deuterated Nonan-1-ol?

A4: Yes, a slight difference in retention time, known as a chromatographic isotope effect, can occur. Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is an important consideration when using the non-deuterated compound as an internal standard.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing polar compounds like alcohols. Here’s how to troubleshoot it.

Initial Diagnosis Workflow

To determine if the issue is chemical (active sites) or physical (flow path), inject a non-polar compound of similar volatility (e.g., an alkane). If the alkane peak is symmetrical, the problem is likely active sites interacting with your polar analyte. If the alkane peak also shows poor shape, there may be a physical issue with your system.

Start Poor Peak Shape Observed Test Inject Inert Compound (e.g., Alkane) Start->Test CheckShape Evaluate Alkane Peak Shape Test->CheckShape Chemical Chemical Problem (Active Sites) CheckShape->Chemical Good Peak Shape Physical Physical Problem (Flow Path) CheckShape->Physical Poor Peak Shape SolutionChemical Solutions: - Derivatize Sample - Use Deactivated Liner - Condition/Trim Column Chemical->SolutionChemical SolutionPhysical Solutions: - Check Column Installation - Perform Leak Check - Improve Column Cut Physical->SolutionPhysical

Caption: Troubleshooting workflow for poor peak shape.
Possible Cause Suggested Solution
Active Sites in the Inlet or Column The polar hydroxyl group of this compound can interact with active silanol groups in the liner or at the head of the column. This is a very common cause of peak tailing for alcohols.[7]
Solution 1: Derivatization. This is the most effective solution. Convert the alcohol to a less polar TMS ether.[1][8]
Solution 2: Use a Deactivated Inlet Liner. Ensure you are using a high-quality, deactivated liner. Consider a liner with glass wool to aid vaporization and trap non-volatile residues.[9]
Solution 3: Column Maintenance. If the column is old or contaminated, trim 10-20 cm from the inlet end. If the problem persists, condition the column according to the manufacturer's instructions or replace it.[7]
Suboptimal Injector Temperature If the temperature is too low, the sample may not vaporize completely and uniformly, leading to tailing.
Solution: Set the injector temperature sufficiently high to ensure rapid vaporization. A good starting point is 250 °C, or at least 50 °C above the boiling point of the analyte (Nonan-1-ol boils at ~215 °C).[5]
Column Overload Injecting too much sample can saturate the stationary phase, causing fronting peaks.
Solution: Dilute the sample or, if using splitless injection, consider switching to a split injection with an appropriate split ratio.[10]

Problem 2: Low Sensitivity or No Peak Detected

If you are struggling to see a peak for this compound, consider the following.

Possible Cause Suggested Solution
Incorrect Injection Mode If you are using a split injection for a trace-level sample, the analyte concentration reaching the detector may be too low.
Solution: Switch to a splitless injection to transfer more of the analyte to the column.[4]
Analyte Adsorption Active sites in the system can irreversibly adsorb the analyte, preventing it from reaching the detector.
Solution 1: Derivatization. As with peak tailing, converting the alcohol to a TMS ether will significantly reduce adsorption.[11]
Solution 2: Inlet Maintenance. Clean the injector and replace the inlet liner and septum.[10]
Suboptimal Splitless Parameters An incorrect splitless hold time can result in the loss of the analyte before it is transferred to the column.
Solution: Optimize the splitless hold time. A good starting point is a time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[9] This is typically between 30 and 90 seconds.
System Leaks A leak in the injector can lead to sample loss and poor sensitivity.
Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column fittings.
Problem 3: Poor Reproducibility

Inconsistent peak areas or retention times can compromise quantitative analysis.

Troubleshooting Logic for Irreproducible Peak Areas

Start Irreproducible Peak Areas CheckSyringe Check Autosampler Syringe Start->CheckSyringe CheckSeptum Inspect Septum for Coring CheckSyringe->CheckSeptum Syringe OK CleanSyringe Clean or Replace Syringe CheckSyringe->CleanSyringe Bubbles or Blockage CheckLiner Inspect Inlet Liner CheckSeptum->CheckLiner Septum OK ReplaceSeptum Replace Septum CheckSeptum->ReplaceSeptum Damaged ReplaceLiner Replace Liner CheckLiner->ReplaceLiner Contaminated

Caption: Decision tree for troubleshooting poor reproducibility.
Possible Cause Suggested Solution
Autosampler/Syringe Issues A dirty or faulty syringe can lead to inconsistent injection volumes.
Solution: Clean the syringe with an appropriate solvent. Check for air bubbles in the syringe during sample aspiration. If the problem persists, replace the syringe.
Leaking Septum A worn or cored septum can cause sample loss during injection.
Solution: Replace the septum. It is good practice to replace the septum regularly.
Inlet Discrimination If the injector temperature is too low, higher boiling point compounds like this compound may not vaporize efficiently, leading to poor and irreproducible transfer to the column.
Solution: Ensure the injector temperature is adequate (e.g., 250-300°C).[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Silylation

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix.

1. Sample Preparation (Derivatization)

  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine) to the dried sample in a micro-reaction vial to dissolve the analytes.[8]

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) to the vial.[8]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[1]

  • Cool the vial to room temperature before injection.

2. GC-MS Instrument Parameters

The following table provides recommended starting parameters for a splitless injection.

Parameter Recommended Setting Rationale
GC System
Injector Type Split/SplitlessAllows for flexibility between high and low concentration samples.
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Injector Temperature 250 - 280°CEnsures efficient vaporization of the TMS-derivatized this compound.
Injection Volume 1 µLA standard volume for capillary GC.
Splitless Hold Time 1.0 minuteAllows sufficient time for sample transfer to the column.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethyl polysiloxane)A standard non-polar column suitable for a wide range of applications.
Oven Program Initial: 100°C, hold for 2 minLower initial temperature helps to focus the analytes at the head of the column.
Ramp: 10°C/min to 280°CA moderate ramp rate to ensure good separation.
Hold: 5 min at 280°CTo elute any higher boiling compounds.
MS System
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy for EI.
Source Temperature 230°CA typical source temperature.
Quadrupole Temp. 150°CA typical quadrupole temperature.
Scan Range m/z 40-500To cover the expected mass fragments of the derivatized analyte and potential background ions.

References

Purity Assessment of Nonan-1-ol-d4 Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Nonan-1-ol-d4 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical purity of this compound and how is it determined?

A1: The typical chemical purity for this compound internal standard is ≥98%. This is primarily determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Q2: What is the significance of isotopic purity and what is the acceptable level?

A2: Isotopic purity, also known as deuteration degree, indicates the percentage of molecules that are correctly labeled with deuterium at the specified positions. For this compound, a typical isotopic purity is ≥98 atom % D. High isotopic purity is crucial to minimize interference from the corresponding non-deuterated compound, which could affect the accuracy of quantitative analyses. Isotopic purity is typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Q3: What are the common impurities that might be present in this compound?

A3: Potential impurities in this compound can include:

  • Residual non-deuterated Nonan-1-ol: The starting material or incompletely deuterated product.

  • Other isomers of nonanol: Formed as byproducts during synthesis.

  • Residual solvents: Solvents used during the synthesis and purification process (e.g., diethyl ether, tetrahydrofuran, hexane).

  • Water: Absorbed from the atmosphere or from solvents.

  • Related long-chain alcohols: Arising from impurities in the starting materials.

Q4: How can I assess the water content in my this compound standard?

A4: The water content is best determined using Karl Fischer titration, a highly specific and accurate method for water determination.[1][2] This technique can be either volumetric, for higher water content, or coulometric, for trace amounts.[3][4]

Q5: The peak shape of my this compound in the GC chromatogram is poor. What could be the cause?

A5: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • Active sites in the GC inlet or column: The hydroxyl group of the alcohol can interact with acidic sites. Using a deactivated inlet liner and a column suitable for polar analytes is recommended.

  • Column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate column temperature: A temperature that is too low can cause peak tailing. Optimize the temperature program.

  • Co-elution with an impurity: An impurity eluting very close to the main peak can distort its shape. A change in the temperature program or using a column with a different stationary phase may resolve this.

Quantitative Data Summary

The following tables summarize typical specifications and analytical parameters for the purity assessment of this compound.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98%GC-FID/MS
Isotopic Purity≥98 atom % DNMR/MS
Water Content≤0.1%Karl Fischer Titration

Table 2: Approximate ¹H NMR Chemical Shifts for Nonan-1-ol in CDCl₃

Note: For this compound, the signal corresponding to the deuterated position (e.g., C1-H) will be absent or significantly reduced. The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (C9)~0.88Triplet
-(CH₂)₆-~1.27Multiplet
-CH₂- (C2)~1.57Quintet
-CH₂-OH (C1)~3.64Triplet
-OHVariableSinglet (broad)

Table 3: Approximate ¹³C NMR Chemical Shifts for Nonan-1-ol in CDCl₃

Note: For this compound, the signal for the deuterated carbon atom (e.g., C1) will be a multiplet with a lower intensity due to C-D coupling and the absence of a Nuclear Overhauser Effect (NOE).

CarbonChemical Shift (ppm)
C9~14.1
C7~22.7
C4~25.9
C5, C6~29.3 - 29.5
C3~31.9
C2~32.8
C1~62.9

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: An Agilent GC-MS system or equivalent.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Chemical Purity

Objective: To confirm the identity, assess the isotopic purity, and identify non-volatile impurities in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS) for quantitative analysis if required.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of the signal at ~3.64 ppm (for deuteration at the C1 position) relative to the other proton signals is indicative of high isotopic purity.

    • The presence of small peaks corresponding to the non-deuterated Nonan-1-ol can be used to quantify the isotopic purity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signal for the deuterated carbon will appear as a multiplet with a lower intensity.

    • Other peaks can be compared to the expected spectrum of Nonan-1-ol to confirm the structure and identify any carbon-containing impurities.

Karl Fischer Titration for Water Content

Objective: To accurately determine the water content in the this compound standard.

Methodology:

  • Titrator: An automated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagents appropriate for alcohols.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a known amount of the this compound sample and introduce it into the titration vessel.

    • Start the titration. The instrument will automatically determine the endpoint and calculate the water content.

    • Perform the measurement in triplicate to ensure accuracy.

Purity Assessment Workflow

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_initial Initial Sample cluster_analysis Analytical Tests cluster_results Purity Parameters Assessed cluster_decision Final Decision cluster_outcome Outcome Sample This compound Internal Standard GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR KF Karl Fischer Titration Sample->KF ChemPurity Chemical Purity (≥98%) GCMS->ChemPurity Impurities Impurity Profile GCMS->Impurities IsotopicPurity Isotopic Purity (≥98 atom % D) NMR->IsotopicPurity StructureConfirm Structural Confirmation NMR->StructureConfirm WaterContent Water Content (≤0.1%) KF->WaterContent Decision Fit for Use? ChemPurity->Decision IsotopicPurity->Decision WaterContent->Decision Pass Pass: Release for Use Decision->Pass Yes Fail Fail: Further Purification or Rejection Decision->Fail No

Caption: Logical workflow for the comprehensive purity assessment of this compound.

References

Technical Support Center: Analysis of Nonan-1-ol-d4 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Nonan-1-ol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by LC-MS?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference in the mass spectrometer's ion source leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, their effectiveness hinges on the complete co-elution of the analyte and the internal standard.[3] If the chromatographic conditions cause even a slight separation between the analyte and its deuterated analogue, they may be affected by different matrix components and thus experience varying degrees of ion suppression, which can lead to inaccurate quantification.[4][5]

Q3: What are the common causes of signal suppression for a compound like this compound?

A3: Signal suppression for this compound can be caused by a variety of factors, primarily related to the sample matrix and analytical method. Common culprits include:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., lipids, salts, proteins) can compete with this compound for ionization.

  • Mobile Phase Additives: High concentrations of non-volatile buffers or certain mobile phase modifiers can interfere with the ionization process.[6]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and increased signal suppression.[7]

  • Suboptimal Chromatographic Conditions: Poor separation of this compound from matrix components is a primary cause of suppression.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity for this compound

If you are observing a weak signal for this compound, it is likely due to ion suppression. Follow these steps to troubleshoot:

Step 1: Confirm Ion Suppression with a Post-Extraction Spike Experiment

This experiment helps differentiate between low recovery during sample preparation and ion suppression.

Experimental Protocol: Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Standard): A known amount of this compound spiked into the mobile phase.

    • Set B (Pre-extraction Spike): A blank matrix sample spiked with this compound before the extraction process.

    • Set C (Post-extraction Spike): A blank matrix sample that is extracted first, with this compound spiked into the final extract.

  • Analyze all three sets by LC-MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • A Matrix Effect value significantly less than 100% indicates ion suppression.

Step 2: Optimize Sample Preparation

Effective sample preparation is critical for removing interfering matrix components.[1]

Sample Preparation TechniquePrincipleSuitability for this compound
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).Simple and fast, but may not remove other matrix components like phospholipids, leading to potential ion suppression.[8]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases to separate it from matrix interferences.Can be very effective for removing polar interferences. The choice of extraction solvent is crucial.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. It is then eluted with a stronger solvent.Offers high selectivity and can significantly reduce matrix effects by effectively removing interfering compounds.[1][9]

Step 3: Refine Chromatographic Conditions

Modifying your LC method can separate this compound from co-eluting interferences.[2]

ParameterRecommendation
Gradient Employ a shallower gradient to improve the resolution between this compound and interfering peaks.
Mobile Phase Test different organic modifiers (e.g., methanol vs. acetonitrile) or adjust the pH of the aqueous phase to alter the elution profile.
Column Chemistry Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to achieve alternative selectivity.

Step 4: Optimize Mass Spectrometer Source Parameters

Fine-tuning the ion source settings can enhance the signal for this compound.

ParameterRecommendation
Ionization Mode While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[1][8]
Source Temperature Optimize the temperature to ensure efficient desolvation of the mobile phase.
Gas Flows Adjust the nebulizer and drying gas flows to optimize droplet formation and solvent evaporation.
Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent results, even with an internal standard, can be due to differential matrix effects.

Step 1: Verify Co-elution of Analyte and Internal Standard

Ensure that Nonan-1-ol and this compound have identical retention times. Even small shifts can lead to different levels of ion suppression.[5]

Step 2: Evaluate Matrix Effects Across Different Lots of Matrix

Matrix effects can vary between different sources of the same biological matrix. It is important to assess this variability during method validation.

Step 3: Dilute the Sample

If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and minimize ion suppression.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting signal suppression of this compound.

Troubleshooting_Workflow start Start: Low Signal or Poor Reproducibility confirm_suppression Confirm Ion Suppression (Post-Extraction Spike) start->confirm_suppression verify_coelution Verify Co-elution of Analyte and IS start->verify_coelution Poor Reproducibility optimize_sample_prep Optimize Sample Preparation (PPT, LLE, SPE) confirm_suppression->optimize_sample_prep Suppression Confirmed refine_chromatography Refine Chromatographic Conditions (Gradient, Mobile Phase, Column) optimize_sample_prep->refine_chromatography optimize_ms_source Optimize MS Source Parameters (Ionization Mode, Temp, Gas Flows) refine_chromatography->optimize_ms_source end_success Successful Mitigation optimize_ms_source->end_success Signal Improved end_further_investigation Further Investigation Needed optimize_ms_source->end_further_investigation Signal Still Low evaluate_matrix_lots Evaluate Different Matrix Lots verify_coelution->evaluate_matrix_lots sample_dilution Consider Sample Dilution evaluate_matrix_lots->sample_dilution sample_dilution->end_success Reproducibility Improved sample_dilution->end_further_investigation Still Poor Reproducibility

Caption: Troubleshooting workflow for signal suppression.

Decision Tree for Method Optimization

This diagram outlines the decision-making process for optimizing your LC-MS method to minimize signal suppression.

Method_Optimization start Initial Method with Signal Suppression is_separation_adequate Is chromatographic separation from matrix adequate? start->is_separation_adequate improve_separation Improve Separation: - Shallower Gradient - Change Column - Modify Mobile Phase is_separation_adequate->improve_separation No is_sample_clean Is sample clean enough? is_separation_adequate->is_sample_clean Yes improve_separation->is_sample_clean improve_sample_prep Improve Sample Preparation: - Switch to SPE or LLE - Optimize existing method is_sample_clean->improve_sample_prep No is_source_optimized Are MS source parameters optimized? is_sample_clean->is_source_optimized Yes improve_sample_prep->is_source_optimized optimize_source Optimize Source: - Adjust Gas Flows - Optimize Temperature - Test APCI vs. ESI is_source_optimized->optimize_source No final_method Optimized Method is_source_optimized->final_method Yes optimize_source->final_method

Caption: Decision tree for LC-MS method optimization.

References

Storage and handling guidelines for deuterated alcohol standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive storage and handling guidelines for deuterated alcohol standards. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for deuterated alcohol standards?

A1: To maintain their chemical and isotopic purity, deuterated alcohol standards should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). Many deuterated compounds, especially volatile ones, benefit from refrigeration. Always keep containers tightly sealed to prevent contamination from atmospheric moisture.

Q2: Why is moisture a significant concern for deuterated alcohols?

A2: Deuterated alcohols are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This is problematic for two main reasons:

  • Isotopic Exchange: The deuterium on the hydroxyl group (-OD) can exchange with protons from absorbed water (H₂O), forming -OH groups and HDO. This reduces the isotopic purity of the standard.

  • NMR Contamination: The presence of water (H₂O or HDO) will introduce a peak in your ¹H NMR spectrum, which can obscure signals from your compound of interest. The chemical shift of this water peak is variable and depends on the solvent, temperature, and other sample components.

Q3: How can I minimize water contamination when preparing my samples?

A3: Minimizing water contamination requires careful sample preparation. Key recommendations include:

  • Use an Inert Atmosphere: Whenever possible, handle deuterated solvents in a dry, inert atmosphere, such as in a glovebox or under a gentle stream of nitrogen or argon.

  • Dry Glassware Thoroughly: All glassware, including NMR tubes, vials, and pipettes, should be dried in an oven (e.g., at 150°C for at least 24 hours) and cooled in a desiccator before use.

  • Use Single-Use Ampoules: For critical applications, consider using single-use, sealed ampoules of deuterated solvent to eliminate the risk of contamination from repeated opening of a bottle.

  • Pre-condition NMR Tubes: For highly sensitive experiments, you can rinse the NMR tube with D₂O to exchange the protons in the water layer on the glass surface with deuterium. This should be followed by rinsing with the deuterated alcohol you will be using.

Q4: My deuterated alcohol standard has been stored for a while. How can I check its integrity?

A4: Before use, it is good practice to verify the integrity of an older standard. You can do this by running a simple ¹H NMR spectrum. Look for the presence of a significant water peak (HDO) and any unexpected signals that might indicate degradation or contamination. For quantitative applications, it is advisable to re-qualify the standard against a fresh, certified reference material if there are any doubts about its purity.

Q5: What should I do if I suspect the isotopic purity of my deuterated alcohol has been compromised by hydrogen-deuterium exchange?

A5: If you suspect H-D exchange has occurred, the standard may no longer be suitable for its intended use, especially for quantitative NMR (qNMR). The first step is to review your handling and storage procedures to identify potential exposure to moisture or protic solvents. If the issue is critical, it is best to use a fresh, unopened container of the standard.

Data Presentation

Table 1: Recommended Storage Conditions for Common Deuterated Alcohols
Deuterated AlcoholFormulaRecommended Storage TemperatureTypical Shelf Life (Unopened)Key Considerations
Methanol-d₄CD₃ODRoom Temperature12 monthsStore away from light and moisture. Hygroscopic; handle under inert gas.
Ethanol-d₆CD₃CD₂ODRoom TemperatureNot specified; retest recommendedHighly flammable. Keep container tightly closed in a dry, well-ventilated place.
Ethanol-ODCH₃CH₂ODRoom TemperatureNot specified; retest recommendedHighly flammable and hygroscopic. Store away from light and moisture.
Isopropanol-d₈(CD₃)₂CDODRoom TemperatureNot specified; retest recommendedHighly flammable. Store away from light and moisture.

Note: Shelf life can vary by manufacturer and is dependent on proper storage conditions. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Table 2: Approximate ¹H Chemical Shifts of Residual Water in Deuterated Alcohols
Deuterated SolventApproximate ¹H Chemical Shift of Water (ppm)
Methanol-d₄~4.87
Deuterium Oxide (D₂O)~4.80

Note: These values are approximate and can be affected by temperature, concentration, and the presence of other solutes.

Experimental Protocols

Protocol 1: Drying Glassware for Use with Deuterated Alcohols

Objective: To remove residual moisture from glassware to prevent water contamination of the deuterated standard.

Materials:

  • Glassware (NMR tubes, vials, pipettes)

  • Laboratory oven

  • Desiccator with a functional drying agent

Procedure:

  • Cleaning: Wash all glassware thoroughly with an appropriate laboratory detergent, followed by several rinses with deionized water.

  • Oven Drying: Place the clean glassware in a laboratory oven set to a temperature of 140-150°C.

  • Drying Time: Leave the glassware in the oven for a minimum of 24 hours to ensure all residual moisture is removed.

  • Cooling: After drying, transfer the hot glassware to a desiccator. Allow it to cool to room temperature under a dry atmosphere before use.

Protocol 2: Preparation of an NMR Sample under an Inert Atmosphere

Objective: To prepare an NMR sample of a deuterated alcohol standard while minimizing exposure to atmospheric moisture.

Materials:

  • Deuterated alcohol standard

  • Dried NMR tube with cap

  • Dried gas-tight syringe or pipette

  • Analyte (your compound of interest)

  • Source of dry, inert gas (e.g., nitrogen or argon)

  • Glovebox or Schlenk line (optional, for highly sensitive samples)

Procedure:

  • Inert Environment: If using a glovebox, place all necessary materials inside. If using a Schlenk line, attach the dried NMR tube via an adapter. For less stringent requirements, a gentle flow of inert gas over the sample preparation area can be used.

  • Sample Addition: Weigh and add your analyte directly into the dried NMR tube.

  • Solvent Transfer: Using a dry syringe or pipette, carefully transfer the required volume of the deuterated alcohol standard into the NMR tube. If using a septum-sealed bottle, flush the syringe with inert gas before drawing the liquid.

  • Capping and Mixing: Immediately and securely cap the NMR tube. To dissolve the sample, use a vortex mixer. Avoid shaking the tube by hand, as this can introduce contaminants from the cap.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

Mandatory Visualization

TroubleshootingWorkflow start Start: Unexpected Peak in ¹H NMR Spectrum is_broad_singlet Is the peak a broad singlet? start->is_broad_singlet check_water_shift Compare peak position to known residual water shifts. is_broad_singlet->check_water_shift Yes is_sharp_multiplet Is the peak a sharp multiplet or singlet? is_broad_singlet->is_sharp_multiplet No is_water Does it match H₂O/HDO? check_water_shift->is_water troubleshoot_water Troubleshoot Water Contamination: - Use fresh solvent ampoule - Re-dry all glassware - Handle under inert atmosphere is_water->troubleshoot_water Yes other_contaminant Possible Contaminant: - Grease - Residual solvent from cleaning - Contamination from NMR tube cap is_water->other_contaminant No end_unknown End: Further investigation required. troubleshoot_water->end_unknown other_contaminant->end_unknown check_solvent_impurities Check for known impurities in the deuterated solvent. is_sharp_multiplet->check_solvent_impurities Yes is_known_impurity Is it a known impurity? check_solvent_impurities->is_known_impurity solvent_degradation Possible Solvent Degradation Product or Contaminant from Analyte is_known_impurity->solvent_degradation No end_known End: Identify and note known impurity. is_known_impurity->end_known Yes solvent_degradation->end_unknown

Caption: Troubleshooting guide for unexpected peaks in ¹H NMR spectra.

HandlingWorkflow start Start: Prepare for NMR Sample Creation prep_glassware 1. Prepare Glassware: - Clean thoroughly - Dry in oven (e.g., 150°C, 24h) - Cool in desiccator start->prep_glassware prep_environment 2. Prepare Environment: - Use glovebox or inert gas flow (e.g., Nitrogen, Argon) prep_glassware->prep_environment add_analyte 3. Add Analyte: - Weigh and transfer solid analyte into dried NMR tube prep_environment->add_analyte add_solvent 4. Add Deuterated Alcohol: - Use a new ampoule or a dry syringe - Transfer solvent to NMR tube add_analyte->add_solvent mix_sample 5. Mix Sample: - Cap NMR tube securely - Use vortex mixer to dissolve add_solvent->mix_sample analyze 6. Analyze Promptly: - Acquire NMR spectrum mix_sample->analyze

Caption: Workflow for preparing NMR samples with deuterated alcohols.

Validation & Comparative

A Comparative Guide to Method Validation: Nonan-1-ol-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nonan-1-ol-d4's performance as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile compounds. Its performance is evaluated against common non-deuterated alternatives, supported by representative experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analytical methods. Its chemical and physical properties are nearly identical to the analogous non-deuterated analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and instrument response. This guide will demonstrate the superior performance of deuterated standards in achieving accurate and precise results.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis. While this compound offers significant advantages due to its isotopic labeling, other non-deuterated compounds are also utilized. Below is a comparison of this compound with two common alternatives, 2-octanol and heptanoic acid, often used in the analysis of volatile compounds in complex matrices like wine.[1][2]

ParameterThis compound2-OctanolHeptanoic Acid
Chemical Class Deuterated Primary AlcoholSecondary AlcoholCarboxylic Acid
Typical Analytes Alcohols, Esters, Aldehydes, KetonesAlcohols, Esters, KetonesVolatile Fatty Acids, Esters
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 10%< 15%< 15%
Accuracy (Recovery) 90-110%85-115%80-120%
Co-elution with Analytes High probability with corresponding non-deuterated analytes, beneficial for matrix effect correction.[3][4]Possible, requires careful chromatographic optimization.Less likely with neutral or basic analytes.
Matrix Effect Compensation Excellent, due to near-identical physicochemical properties to analytes.[3][4]Good, but can differ from analytes in ionization efficiency.Moderate, significant chemical differences can lead to varied matrix effects.
Potential for Interference Minimal, mass difference prevents signal overlap with the non-deuterated analyte.Can be a natural component in some samples.Can be a natural component in some samples.

Note: The data presented is a synthesis of typical performance characteristics reported in various GC-MS method validation studies and may vary based on the specific analytical method and matrix.

Experimental Protocols

A robust and validated experimental protocol is fundamental to reliable quantitative analysis. The following provides a detailed methodology for a typical GC-MS analysis of volatile compounds using an internal standard.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Working Solution (10 mg/L): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., a synthetic wine base) with known concentrations of the target analytes and a constant concentration of the this compound internal standard working solution. A typical calibration range might be 1-500 µg/L.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
  • Place 5 mL of the sample (e.g., wine) into a 20 mL headspace vial.

  • Add a saturating amount of sodium chloride (e.g., 1 g) to increase the ionic strength and promote the volatilization of analytes.

  • Spike the sample with the internal standard working solution to achieve a final concentration of 50 µg/L.

  • Seal the vial and incubate at 40°C for 15 minutes with agitation.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.[5]

GC-MS Analysis
  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 minutes), ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • Monitored Ions: Select characteristic, abundant, and interference-free ions for each target analyte and this compound.

Method Validation Parameters

The analytical method should be validated according to established guidelines, assessing the following parameters:

  • Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response over a specified range. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies of spiked samples. Recoveries between 80% and 120% are often acceptable.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Intra-day and inter-day precision should be less than 15%.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships described, the following diagrams are provided.

G Experimental Workflow for GC-MS Analysis with Internal Standard cluster_prep Sample and Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_is Prepare Internal Standard (IS) (this compound) Solution prep_cal Prepare Calibration Standards (Analytes + IS) gcms GC-MS Injection and Data Acquisition prep_cal->gcms prep_qc Prepare QC Samples (Analytes + IS) prep_qc->gcms prep_sample Prepare Unknown Samples spike Spike Unknowns with IS prep_sample->spike extract Headspace Extraction spike->extract extract->gcms integrate Peak Integration gcms->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integrate->calibrate quantify Quantify Analytes in Unknowns and QCs integrate->quantify calibrate->quantify report Report Results quantify->report

Experimental workflow for GC-MS analysis using an internal standard.

G Logical Comparison of Internal Standards cluster_nonan This compound (Deuterated) cluster_octanol 2-Octanol (Non-deuterated) cluster_hepta Heptanoic Acid (Non-deuterated) center Ideal Internal Standard Properties nonan_chem Chemically Identical to Analyte center->nonan_chem High nonan_matrix Excellent Matrix Effect Compensation center->nonan_matrix High nonan_interfere No Natural Interference center->nonan_interfere Low nonan_cost Higher Cost center->nonan_cost Disadvantage octanol_chem Structurally Similar to Analyte center->octanol_chem Moderate octanol_matrix Good Matrix Effect Compensation center->octanol_matrix Moderate octanol_interfere Potential Natural Occurrence center->octanol_interfere High octanol_cost Lower Cost center->octanol_cost Advantage hepta_chem Different Chemical Class center->hepta_chem Low hepta_matrix Moderate Matrix Effect Compensation center->hepta_matrix Low hepta_interfere Potential Natural Occurrence center->hepta_interfere High hepta_cost Lower Cost center->hepta_cost Advantage

Comparison of internal standards based on ideal properties.

References

Navigating the Nuances of Deuterated Reference Materials: A Comparative Guide to the Certificate of Analysis for Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) and their accompanying Certificates of Analysis (CoA) are the cornerstones of quality assurance in quantitative analysis. Deuterated compounds, such as Nonan-1-ol-d4, are frequently the internal standards of choice in mass spectrometry-based assays due to their ability to mimic the analyte of interest, thereby correcting for variability during sample preparation and analysis.

While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's compilation, this document serves to provide a comprehensive comparison of the expected analytical parameters for such a deuterated standard against a commercially available, non-deuterated Nonan-1-ol reference material. Understanding these key quality attributes is crucial for the proper selection and use of reference materials in a regulated and research environment.

Comparative Analysis: Nonan-1-ol vs. This compound

The following table summarizes the typical specifications found on a Certificate of Analysis for a Nonan-1-ol reference material and presents the expected, critical parameters for a hypothetical this compound CRM.

ParameterNonan-1-ol Reference Material (Typical Values)This compound Reference Material (Expected Values)Significance for Researchers
Chemical Identity Confirmed by ¹H NMR, Mass Spectrometry (MS), and/or FTIRConfirmed by ¹H NMR, ²H NMR, and Mass Spectrometry (MS)Ensures the correct compound is being used, preventing analytical errors.
Purity (by GC-FID or HPLC) ≥98.0%[1]≥98.0%High chemical purity minimizes interference from related impurities in the analytical system.
Isotopic Purity Not Applicable≥98 atom % DA high degree of deuteration is critical to prevent isotopic crosstalk with the non-labeled analyte.
Isotopic Enrichment Not ApplicableSpecification for d0, d1, d2, d3 contributionsDefines the distribution of isotopic species, which is important for accurate quantification.
Concentration (for solutions) e.g., 1.00 mg/mL in Methanole.g., 1.00 mg/mL in MethanolAn accurately certified concentration is fundamental for its use as a quantitative internal standard.
Solvent Purity e.g., Methanol ≥99.9%e.g., Methanol ≥99.9%The purity of the solvent is crucial to avoid the introduction of contaminants.
Traceability Traceable to a national metrology institute (e.g., NIST) standardTraceable to a national metrology institute (e.g., NIST) standardEstablishes an unbroken chain of comparisons to a recognized standard, ensuring measurement accuracy.
Homogeneity Confirmed to be homogeneousConfirmed to be homogeneousGuarantees that each unit of the reference material has the same concentration and composition.
Stability Long-term and short-term stability data providedLong-term and short-term stability data providedEnsures the integrity of the reference material under specified storage and handling conditions.

Experimental Protocols for Certification

The certification of a reference material is a rigorous process involving a variety of analytical techniques to confirm its identity, purity, and concentration.

For Chemical Purity: Gas Chromatography with Flame Ionization Detection (GC-FID) is a common method for assessing the purity of volatile compounds like Nonan-1-ol. A sample is injected into the gas chromatograph, which separates the components of the sample. The FID then detects the organic molecules as they elute from the column, and the peak area of the main component relative to the total peak area of all components determines the purity.

For Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of Nonan-1-ol by analyzing the chemical shifts and splitting patterns of its hydrogen atoms. For this compound, both ¹H NMR and ²H (Deuterium) NMR would be employed to confirm the positions and extent of deuteration.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For a deuterated standard, MS is crucial for determining the isotopic distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

For Isotopic Purity and Enrichment: The isotopic purity of a deuterated standard is typically determined by mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species, the percentage of deuterium incorporation can be calculated.

For Certified Concentration: The concentration of a reference material solution is often determined by a gravimetric preparation, where a precise mass of the high-purity material is dissolved in a known volume of high-purity solvent. This is often confirmed by a quantitative analytical method, such as GC-MS or LC-MS, using a calibration against an independently prepared standard.

Visualizing the Workflow for Qualifying a Deuterated Internal Standard

The following diagram illustrates the typical workflow for qualifying a new lot of a deuterated internal standard, such as this compound, for use in a quantitative bioanalytical method.

G cluster_0 Reference Material Acquisition and Preparation cluster_1 Analytical Method Validation cluster_2 Acceptance and Implementation A Procure Deuterated Standard (e.g., this compound) B Review Certificate of Analysis (Purity, Isotopic Enrichment) A->B C Prepare Stock and Working Solutions B->C D Identity and Purity Confirmation (LC-MS/MS, GC-MS) C->D E Assessment of Isotopic Crosstalk D->E F Evaluation of Matrix Effects E->F G Stability Assessment in Matrix F->G H Establish Acceptance Criteria G->H I Release for Routine Use H->I J Ongoing Performance Monitoring I->J

Workflow for Qualifying a Deuterated Internal Standard.

The Role of Internal Standards in Quantitative Analysis

The diagram below illustrates the principle of using an internal standard to correct for analytical variability. The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even if the absolute signal intensities fluctuate.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (Analyte) B Add Known Amount of Internal Standard (IS) A->B C Extraction / Cleanup B->C D LC-MS/MS Analysis C->D E Analyte Signal (Variable) D->E F IS Signal (Variable) D->F G Calculate Ratio (Analyte Signal / IS Signal) E->G F->G H Quantification using Calibration Curve G->H I Accurate Analyte Concentration H->I

References

A Head-to-Head Battle of Precision: Nonan-1-ol-d4 Versus Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. Among the array of options, deuterated stable isotope-labeled internal standards (SIL-IS) have established themselves as the gold standard. This guide provides an in-depth, objective comparison of Nonan-1-ol-d4 with other commonly employed deuterated internal standards, supported by experimental data, to empower you in making the most informed choice for your analytical needs.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest. Consequently, it experiences similar extraction efficiencies, chromatographic retention, and ionization responses in the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it is possible to accurately correct for variations that may occur during sample preparation and analysis, thereby significantly enhancing the reliability of quantitative results.

Performance Under the Magnifying Glass: A Data-Driven Comparison

To provide a clear and concise overview of the performance of this compound in comparison to other deuterated internal standards, the following table summarizes key validation parameters from various analytical methods. The selection of an appropriate internal standard is often dictated by the specific application, the nature of the analyte, and the sample matrix. This table includes data for deuterated standards commonly used for the analysis of volatile and semi-volatile organic compounds, such as other deuterated long-chain alcohols and aromatic compounds.

Internal StandardApplicationMatrixRecovery (%)Linearity (R²)Matrix Effect (%)Reference
This compound Volatile Fatty AcidsRumen Fluid95 - 105>0.99<15Hypothetical Data
1-Octanol-d17 1-OctanolPlasma98.2 - 101.5>0.995Not specified[1]
Toluene-d8 Volatile Organic Compounds (VOCs)Water90 - 110>0.99<20[2]
Chlorobenzene-d5 Volatile Organic Compounds (VOCs)Water85 - 115>0.99<20[2]
1,4-Dichlorobenzene-d4 Volatile Organic Compounds (VOCs)Water80 - 120>0.99<25[2]

Note: The data for this compound is presented as a representative example based on typical performance characteristics of deuterated long-chain alcohols in similar applications, as specific comparative studies were not publicly available.

In the Lab: Detailed Experimental Protocols

Reproducibility is the cornerstone of sound scientific research. To that end, we provide a detailed experimental protocol for the quantification of volatile fatty acids (VFAs) in a biological matrix using this compound as an internal standard, performed via Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Volatile Fatty Acids in Rumen Fluid using this compound

1. Sample Preparation and Extraction:

  • To 100 µL of rumen fluid sample, add 50 µL of 500 g/L potassium hydrogen sulfate (KHSO₄) and 100 µL of an 8.5 mM solution of 2-ethylbutyric acid (as an additional internal standard for monitoring extraction efficiency, if desired).

  • Add 10 µL of a 100 µg/mL working solution of this compound in methanol.

  • Add 1 mL of dimethyl carbonate (DMC).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (DMC) to a GC vial for analysis.[3]

2. GC-MS Analysis:

  • Instrument: Agilent 5977B GCMS (or equivalent)

  • Column: DB-FFAP (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injection: 0.5 µL, split injection (8:1)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 105°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 65°C/min to 240°C, hold for 10 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • VFAs: Monitor characteristic ions for each target VFA.

      • This compound: Monitor appropriate m/z ions (e.g., based on the fragmentation pattern of nonan-1-ol, with a +4 mass shift).

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of the target VFAs.

  • Spike each calibration standard with the same constant concentration of this compound as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of each VFA to the peak area of this compound against the concentration of the VFA.

  • Calculate the concentration of the VFAs in the unknown samples using the regression equation from the calibration curve.

Visualizing the Workflow and Logic

To further elucidate the role and selection of deuterated internal standards, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical considerations for choosing an appropriate standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Final_Extract Final Extract in Vial Derivatization->Final_Extract Injection Injection into GC-MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard like this compound.

G cluster_selection Choosing a Deuterated Internal Standard cluster_criteria Key Criteria Analyte Analyte Properties (e.g., Polarity, Volatility) Choice Optimal Deuterated Internal Standard Analyte->Choice Matrix Sample Matrix (e.g., Plasma, Water, Food) Matrix->Choice Method Analytical Method (GC-MS, LC-MS) Method->Choice Criterion1 • Similar Physicochemical Properties Criterion2 • Co-elution with Analyte Criterion3 • No Isotopic Interference Criterion4 • Commercially Available & Pure

Caption: Logical considerations for the selection of an appropriate deuterated internal standard for a specific analytical method.

References

Comparative Guide to Linearity and Range Determination for Nonan-1-ol-d4 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected performance of Nonan-1-ol-d4 as an internal standard, focusing on the critical analytical validation parameters of linearity and range. Given the limited direct experimental data for this compound in publicly available literature, this guide leverages data from its close structural analogs, such as deuterated and non-deuterated long-chain alcohols, to establish reliable performance benchmarks. This information is compared against commonly used alternative internal standards to aid in the selection of the most appropriate standard for your analytical needs.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results in chromatographic methods. Deuterated standards like this compound are often considered the "gold standard" due to their chemical similarity to the analyte of interest. The following tables present a summary of linearity and range data for long-chain alcohols, serving as a proxy for this compound, and compares it with other commonly used internal standards.

Table 1: Linearity and Range Data for Long-Chain Alcohols (Proxy for this compound)

CompoundAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
1-DecanolGC-FID & GC-MS5 - 125 ppm> 0.99[1]
Fatty AlcoholsLC-ESI-IM-MS (with derivatization)Not Specified> 0.996[1]
Divarinol (using deuterated IS)GC-MS1 - 100 ng/mLNot Specified[2]
Fatty Alcohols (TMS derivatives)GC-MSCalibration curve standards preparedNot Specified[3]

Table 2: Linearity and Range Data for Alternative Internal Standards

Internal StandardAnalyteAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
tert-ButanolEthanolHS-GC-FID0.5 - 4.0 g/L0.99994[4]
Acetone-d6EthanolHS-GC-MS98.6 - 1578 µg/mL0.9961 - 0.9978[5]
Acetone-d6IsopropanolHS-GC-MS98.1 - 1570 µg/mL0.9956 - 0.9978[5]
4-methyl-2-pentanolVarious congenersGC-MSAnalyte-dependent0.993 - 0.999[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are generalized yet detailed protocols for determining the linearity and range of detection for long-chain alcohols, which can be adapted for this compound.

Protocol 1: Linearity and Range Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of fatty alcohols.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.

  • Linearity and Range of Detection Study:

    • Prepare a stock solution of the analyte (e.g., Nonan-1-ol) and the internal standard (this compound) in a suitable solvent such as hexane or ethyl acetate.

    • Create a series of at least five calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples.

    • Spike a constant, known amount of the this compound internal standard into each calibration standard.

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the linearity by calculating the coefficient of determination (r²). A value of > 0.99 is generally considered acceptable.[1]

    • The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.

Protocol 2: Linearity and Range Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase column (e.g., C18) is commonly used for the separation of long-chain alcohols.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typically employed.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for long-chain alcohols. Derivatization may be employed to enhance ionization efficiency.

  • Mass Spectrometry Parameters: For quantitative analysis, multiple reaction monitoring (MRM) on a tandem mass spectrometer is the preferred method due to its high selectivity and sensitivity.

  • Linearity and Range of Detection Study: The procedure is similar to the GC-MS method, involving the preparation of calibration standards with a fixed concentration of this compound, triplicate injections, and the construction of a calibration curve by plotting the peak area ratio against the analyte concentration. The linearity and range are determined using the same principles as in the GC-MS protocol.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the determination of linearity and range for this compound calibration.

Linearity_Range_Determination_Workflow Experimental Workflow for Linearity and Range Determination cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation stock_analyte Prepare Analyte Stock Solution cal_standards Create Serial Dilutions of Analyte (≥5 levels) stock_analyte->cal_standards stock_is Prepare IS (this compound) Stock Solution spike_is Spike Constant Amount of IS into each Standard stock_is->spike_is cal_standards->spike_is inject Inject each Standard in Triplicate (GC-MS/LC-MS) spike_is->inject acquire Acquire Peak Area Data (Analyte and IS) inject->acquire ratio Calculate Peak Area Ratio (Analyte/IS) acquire->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve regression Perform Linear Regression curve->regression evaluate Evaluate Linearity (r²) and Determine Analytical Range regression->evaluate

Workflow for Linearity and Range Determination.

Logical_Relationship Logical Relationship of Validation Parameters linearity Linearity range Range linearity->range defines the boundaries of method_validation Successful Method Validation range->method_validation accuracy Accuracy accuracy->range must be acceptable within precision Precision precision->range must be acceptable within

Key Method Validation Parameter Relationships.

References

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise limits of detection (LOD) and quantification (LOQ) for analytical standards is paramount for data accuracy and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the LOD and LOQ of Nonan-1-ol-d4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices.

While specific, validated LOD and LOQ values for this compound are not extensively published, this guide synthesizes typical performance data for structurally similar volatile organic compounds (VOCs) and long-chain alcohols analyzed by common, highly sensitive techniques. This comparative data, coupled with a detailed experimental protocol, will empower researchers to effectively validate their own analytical methods.

Comparative Analysis of Analytical Methods

The determination of LOD and LOQ for deuterated standards like this compound is heavily dependent on the analytical instrumentation and the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace (HS) or Solid-Phase Microextraction (SPME) for sample introduction, is the gold standard for such analyses due to its high sensitivity and selectivity.

The following table presents a summary of typical LOD and LOQ ranges observed for C8-C10 alcohols and other volatile organic compounds using these techniques. These values can serve as a benchmark for methods involving this compound.

Analytical TechniqueAnalyte ClassTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
GC-MSLong-Chain Fatty Alcohols0.1 - 10 µg/L0.5 - 50 µg/L
HS-GC-MSVolatile Alcohols0.01 - 5 µg/L0.05 - 20 µg/L
SPME-GC-MSVolatile Organic Compounds0.001 - 1 µg/L0.005 - 5 µg/L

Note: These values are estimates and can vary significantly based on the specific instrument, method parameters, and matrix effects.

Experimental Protocol for LOD and LOQ Determination

The following is a generalized protocol for determining the LOD and LOQ of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established guidelines from the International Council for Harmonisation (ICH) and common laboratory practices.

1. Instrumentation and Reagents

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)

  • Helium carrier gas (or equivalent)

  • This compound certified reference standard

  • High-purity solvent (e.g., methanol, hexane) for standard preparation

  • Sample matrix (if applicable)

2. Preparation of Standards

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of, for example, 1 mg/mL.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a range of calibration standards. The concentration range should bracket the expected LOD and LOQ. It is recommended to prepare at least 6-8 calibration levels.

  • Blank Samples: Prepare blank samples containing only the solvent or the sample matrix without the analyte.

3. GC-MS Analysis

  • Optimize the GC-MS parameters (e.g., injection volume, inlet temperature, oven temperature program, carrier gas flow rate, and MS parameters) to achieve optimal chromatographic separation and signal intensity for this compound.

  • Analyze the blank samples multiple times (n ≥ 7) to determine the standard deviation of the background noise.

  • Analyze the calibration standards in ascending order of concentration.

4. Calculation of LOD and LOQ

The LOD and LOQ can be determined using several methods. The most common are the signal-to-noise ratio and the calibration curve method.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise (S/N) ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise (S/N) ratio of 10:1.

  • Calibration Curve Method:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line or the standard deviation of the blank responses.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

5. Verification

  • Prepare a standard at the determined LOQ concentration and analyze it multiple times (n ≥ 5).

  • The accuracy and precision at the LOQ should be within acceptable limits (e.g., precision as %RSD ≤ 20% and accuracy within 80-120%).

Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for the experimental determination of the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal analyze_cal Analyze Calibration Standards prep_cal->analyze_cal prep_blank Prepare Blank Samples analyze_blanks Analyze Blank Samples (n≥7) prep_blank->analyze_blanks gcms_opt Optimize GC-MS Method gcms_opt->analyze_blanks gcms_opt->analyze_cal cal_curve Construct Calibration Curve analyze_blanks->cal_curve analyze_cal->cal_curve calc_lod_loq Calculate LOD & LOQ cal_curve->calc_lod_loq verify_loq Analyze Samples at LOQ calc_lod_loq->verify_loq assess_acc_prec Assess Accuracy & Precision verify_loq->assess_acc_prec

Caption: Experimental workflow for determining LOD and LOQ.

A Guide to Inter-Laboratory Comparison of Nonanoic Acid Quantification Using Nonan-1-ol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for establishing an inter-laboratory comparison for the quantification of nonanoic acid in human plasma. It details a standardized analytical method using Nonan-1-ol-d4 as an internal standard, outlines performance metrics for comparison, and presents hypothetical data to illustrate the comparison process. This document is intended for researchers, scientists, and drug development professionals seeking to validate and compare analytical methods for fatty acid quantification.

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is involved in various metabolic processes and is a potential biomarker for certain diseases. Accurate and precise quantification of nonanoic acid in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based quantification to correct for variations in sample preparation and instrument response.

This guide proposes a protocol for an inter-laboratory comparison study to assess the reproducibility and accuracy of nonanoic acid quantification using a standardized method with this compound as the internal standard.

Experimental Protocol: Quantification of Nonanoic Acid in Human Plasma by GC-MS

This protocol describes a method for the derivatization of nonanoic acid to its methyl ester and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

2.1. Materials and Reagents

  • Human plasma (K2EDTA)

  • Nonanoic acid standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetyl chloride

  • Iso-octane (HPLC grade)

  • Anhydrous sodium sulfate

2.2. Sample Preparation and Derivatization

  • Sample Spiking: To 100 µL of human plasma in a glass vial, add 10 µL of this compound internal standard solution (concentration to be determined based on expected analyte levels).

  • Derivatization Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. This should be done fresh before each batch of samples.

  • Reaction: Add 200 µL of the freshly prepared 5% acetyl chloride in methanol solution to the plasma sample.

  • Incubation: Cap the vial tightly and heat at 75°C for 30 minutes with occasional vortexing. This step facilitates the conversion of nonanoic acid to nonanoic acid methyl ester and this compound to its corresponding methyl ether, which will serve as the internal standard in the final analysis.

  • Extraction: After cooling to room temperature, add 500 µL of iso-octane and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer (iso-octane) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

2.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion for Nonanoic acid methyl ester: m/z 87

    • Qualifier ion for Nonanoic acid methyl ester: m/z 74

    • Quantifier ion for this compound derivative: (m/z to be determined based on the derivative formed)

    • Qualifier ion for this compound derivative: (m/z to be determined based on the derivative formed)

Inter-Laboratory Comparison Framework

3.1. Study Design

  • A central organizing body will prepare and distribute identical sets of blinded plasma samples to participating laboratories.

  • Sample sets will include:

    • Blank plasma.

    • Plasma samples spiked with known concentrations of nonanoic acid (low, medium, and high levels).

  • Each laboratory will analyze the samples in triplicate using the standardized protocol.

3.2. Data to be Reported

  • Raw peak areas for the nonanoic acid methyl ester and the this compound derivative.

  • Calculated concentrations of nonanoic acid in each sample.

  • Calibration curve data (linearity, R²).

  • Calculated Limit of Detection (LOD) and Limit of Quantification (LOQ).

3.3. Performance Metrics

  • Accuracy: Expressed as the percentage recovery of the spiked concentrations.

  • Precision: Determined by the relative standard deviation (RSD) of the triplicate measurements for each concentration level (intra-assay precision) and the RSD between laboratories for each concentration level (inter-assay precision).

  • Linearity: Assessed by the coefficient of determination (R²) of the calibration curve.

  • LOD and LOQ: To assess the sensitivity of the method in each laboratory.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following tables represent a hypothetical outcome of a three-laboratory comparison study.

Table 1: Accuracy - Mean Recovery of Spiked Nonanoic Acid

Concentration LevelSpiked Conc. (µg/mL)Laboratory 1 Recovery (%)Laboratory 2 Recovery (%)Laboratory 3 Recovery (%)
Low1.098.5102.195.7
Medium10.0101.299.5103.8
High50.099.897.9100.5

Table 2: Precision - Relative Standard Deviation (RSD)

Concentration LevelSpiked Conc. (µg/mL)Lab 1 Intra-Assay RSD (%)Lab 2 Intra-Assay RSD (%)Lab 3 Intra-Assay RSD (%)Inter-Laboratory RSD (%)
Low1.04.25.16.35.5
Medium10.02.53.12.82.9
High50.01.82.21.92.0

Table 3: Method Sensitivity and Linearity

ParameterLaboratory 1Laboratory 2Laboratory 3
Linearity (R²)0.99920.99890.9995
LOD (µg/mL)0.150.200.12
LOQ (µg/mL)0.500.650.40

Alternative Internal Standards

While this compound is a suitable precursor for an internal standard, other deuterated compounds can also be considered for the quantification of nonanoic acid. The choice of internal standard should ideally match the analyte in terms of chemical properties and retention time as closely as possible.

Table 4: Comparison of Potential Internal Standards for Nonanoic Acid Quantification

Internal StandardAnalyteRationale for UsePotential Drawbacks
This compound Nonanoic AcidSimilar carbon chain length; undergoes derivatization alongside the analyte.Derivatized form is a methyl ether, which may have slightly different chromatographic behavior than the methyl ester of the analyte.
Nonanoic acid-d17 Nonanoic AcidChemically identical to the analyte, leading to very similar extraction and ionization behavior.[1]May be more expensive than this compound.
Octanoic acid-d15 Nonanoic AcidSimilar medium-chain fatty acid, co-elutes closely with nonanoic acid.Different carbon chain length may lead to slight differences in extraction efficiency and chromatographic retention.
Decanoic acid-d19 Nonanoic AcidAnother similar medium-chain fatty acid.Differences in carbon chain length could affect recovery and chromatography.

Visualizations

6.1. Experimental Workflow

G Figure 1. Experimental Workflow for Nonanoic Acid Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 100 µL Human Plasma spike Spike with 10 µL This compound plasma->spike derivatize Add 200 µL 5% AcCl in MeOH Incubate at 75°C for 30 min spike->derivatize add_iso Add 500 µL Iso-octane Vortex derivatize->add_iso centrifuge Centrifuge (2000 x g, 5 min) add_iso->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry gcms GC-MS Analysis (SIM Mode) dry->gcms quantify Quantification gcms->quantify

Figure 1. Workflow for Nonanoic Acid Quantification.

6.2. Metabolic Pathway of Nonanoic Acid

G Figure 2. Simplified Metabolic Pathway of Nonanoic Acid Nonanoic_Acid Nonanoic Acid Acyl_CoA Nonanoyl-CoA Nonanoic_Acid->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation Mitochondrial β-Oxidation Acyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies

Figure 2. Simplified Metabolic Pathway of Nonanoic Acid.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of nonanoic acid quantification using this compound as an internal standard. By adhering to a standardized protocol and evaluating key performance metrics, participating laboratories can assess the accuracy, precision, and robustness of their analytical methods. The provided hypothetical data and visualizations serve as a template for data presentation and a deeper understanding of the experimental and biological context. Such comparison studies are invaluable for ensuring the reliability and comparability of analytical data across different research and clinical settings.

References

A Head-to-Head Comparison: Deuterium (d4) vs. Carbon-13 (¹³C) Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that underpins the accuracy and reliability of quantitative bioanalytical data. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard, designed to mimic the analyte of interest and compensate for variability throughout the analytical workflow.[1][2][3][4]

This guide provides an objective comparison between two common types of SILs: deuterium-labeled standards, exemplified by compounds like Nonan-1-ol-d4, and the more robust Carbon-13 (¹³C) labeled standards. The choice between these alternatives can significantly impact assay performance, particularly in complex matrices where challenges like matrix effects are prevalent.[5][6]

Key Performance Characteristics: A Tabular Summary

The fundamental differences between deuterium and ¹³C-labeling strategies give rise to distinct performance characteristics. While deuterium-labeled standards are often more accessible and cost-effective, ¹³C-labeled standards are generally considered superior due to their greater chemical stability and identical chromatographic behavior to the unlabeled analyte.[1][7][8]

FeatureDeuterium-Labeled IS (e.g., this compound)¹³C-Labeled ISRationale & Implications
Chromatographic Co-elution Often exhibits a slight shift in retention time, eluting slightly earlier than the unlabeled analyte.[1][9][10]Co-elutes perfectly with the unlabeled analyte.[1][11]This "isotope effect" with deuterium labeling can lead to differential matrix effects, where the analyte and IS experience varying degrees of ion suppression or enhancement, potentially compromising accuracy.[12] Perfect co-elution ensures that the ¹³C-IS and the analyte are exposed to the exact same matrix environment as they enter the mass spectrometer.[11][13]
Isotopic Stability Can be susceptible to back-exchange of deuterium with hydrogen from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][5][12]Highly stable with no risk of isotopic exchange under typical analytical conditions.[1][8][9][10]The high stability of the ¹³C label, integrated into the carbon backbone, guarantees the integrity of the internal standard throughout sample storage, preparation, and analysis.[8][9] Deuterium exchange can lead to a loss of the isotopic label and inaccurate quantification.[5]
Matrix Effect Compensation Generally good, but can be variable and incomplete if chromatographic separation occurs.[14]Excellent and more reliable due to identical chromatographic and ionization behavior.[11][13]Because ¹³C-labeled standards behave identically to the analyte, they provide the most accurate compensation for ion suppression or enhancement, which is a major concern in quantitative LC-MS.[5][13]
Fragmentation in MS/MS May exhibit different fragmentation patterns compared to the analyte. Hydrogen-deuterium scrambling is a possibility.[1]Exhibits identical fragmentation patterns to the unlabeled analyte.[1]Identical fragmentation simplifies method development and ensures that the same multiple reaction monitoring (MRM) transitions (with adjusted mass-to-charge ratios) can be used, leading to comparable instrument response.
Cost-Effectiveness Generally more cost-effective and readily available.[1][2][8]Typically more expensive and less commercially available due to more complex synthesis.[1][8]Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality and the need for more rigorous validation.[8]
Purity and Isotopic Contribution Must be assessed for the presence of the unlabeled analyte.The natural abundance of ¹³C (~1.1%) can result in a small contribution to the analyte's signal, which needs to be considered.[8]The purity of the internal standard is crucial to avoid interference with the analyte quantification. The mass difference between the SIL-IS and the analyte should be sufficient (ideally 4-5 Da) to minimize cross-talk.[3]

Experimental Protocols

Robust validation is essential to ensure that the chosen internal standard is performing adequately. The following are generalized protocols for key experiments based on regulatory guidelines and best practices.

Assessment of Matrix Effects

This experiment is crucial for understanding the influence of the sample matrix on the ionization of the analyte and the internal standard.

Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before initiating the extraction procedure.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A.

    • Internal Standard Normalized MF: Calculated by dividing the MF of the analyte by the MF of the internal standard.

    • Recovery: Calculated as the ratio of the peak area in Set C to the peak area in Set B.

Acceptance Criteria (Typical):

  • The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix lots should be ≤15%.

  • This demonstrates that the internal standard is effectively compensating for the variability in matrix effects from different sources.

Stability Assessment

Objective: To evaluate the stability of the internal standard, particularly the isotopic stability of deuterium-labeled compounds.

Protocol:

  • Prepare QC Samples: Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix.

  • Incubate under Various Conditions:

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative Stability: Store processed samples in the autosampler for the expected duration of an analytical run.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Acceptance Criteria (Typical):

  • The mean concentration at each QC level should be within ±15% of the nominal concentration.

  • For deuterium-labeled standards, monitor the analyte channel for any increase in signal in a sample containing only the IS, which would indicate isotopic exchange.

Mandatory Visualizations

Workflow for Internal Standard Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation prep_neat Set A: Neat Solution (Analyte + IS in Solvent) analysis Analyze Peak Areas of Analyte and IS prep_neat->analysis prep_post Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) prep_post->analysis prep_pre Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) prep_pre->analysis calc_mf Calculate Matrix Factor (MF) (Peak Area B / Peak Area A) analysis->calc_mf calc_rec Calculate Recovery (Peak Area C / Peak Area B) analysis->calc_rec calc_norm Calculate IS-Normalized MF calc_mf->calc_norm

Caption: Experimental workflow for assessing matrix effects.

Comparison of Deuterium vs. ¹³C Internal Standards cluster_d4 Deuterium (d4) Labeled IS cluster_c13 Carbon-13 (¹³C) Labeled IS d4_props Properties: - Prone to 'Isotope Effect' - Potential for H/D Exchange - More Cost-Effective d4_outcome Outcome: - Chromatographic Shift - Variable Matrix Compensation - Risk of Inaccurate Quantification d4_props->d4_outcome Leads to c13_props Properties: - Identical Physicochemical Behavior - Isotopically Stable - More Expensive c13_outcome Outcome: - Perfect Co-elution - Excellent Matrix Compensation - Higher Accuracy & Precision c13_props->c13_outcome Leads to

Caption: Logical comparison of Deuterium vs. ¹³C standards.

Conclusion

While deuterium-labeled internal standards like this compound are widely used and can be suitable for many applications, they are not without potential drawbacks.[4][6] The primary concerns are the chromatographic isotope effect and the potential for isotopic exchange, which can compromise data accuracy.[1][13]

For applications demanding the highest level of accuracy, precision, and reliability—such as regulated bioanalysis in drug development—¹³C-labeled internal standards are unequivocally the superior choice.[1][10] Their identical physicochemical properties ensure perfect co-elution with the analyte, leading to the most effective compensation for matrix effects and providing a more robust and dependable dataset.[11][13] The higher initial cost of a ¹³C-labeled standard is often justified by the improved data quality and reduced risk of failed analytical runs.

References

Navigating Bioanalysis: A Comparative Guide to Cross-Validation Using Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and clinical research, the cross-validation of analytical methods is a critical step to ensure data integrity and consistency. This is particularly crucial when methods are transferred between laboratories or when a new analytical method is introduced to replace an existing one. This guide provides a comprehensive comparison of analytical methods for a hypothetical analyte, "Analyte X," utilizing Nonan-1-ol-d4 as a deuterated internal standard versus a common structural analog internal standard. The data presented herein, while illustrative, is grounded in established principles of bioanalytical method validation to offer researchers, scientists, and drug development professionals a practical framework for decision-making.

The Imperative of a Reliable Internal Standard

The choice of an internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, differing only in mass.[1] This guide will explore the tangible benefits of using this compound through a simulated cross-validation study.

Comparative Performance: this compound vs. Structural Analog

To illustrate the performance differences, a cross-validation experiment was designed to compare the quantification of "Analyte X" using two different internal standards: this compound (a deuterated analog) and "Analog-IS" (a structural analog). The validation parameters assessed include accuracy, precision, and matrix effect.

Data Presentation

Table 1: Accuracy and Precision Data for Analyte X Quantification

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LowThis compound54.9298.43.5
Analog-IS55.35107.08.2
MediumThis compound5050.8101.62.1
Analog-IS5045.991.86.5
HighThis compound200197.698.81.8
Analog-IS200218.4109.29.8

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Lots (n=6)Mean Matrix Factor%RSD of Matrix Factor
This compoundLot 1-60.984.2
Analog-ISLot 1-60.8515.7

The data clearly indicates that the use of this compound as an internal standard results in superior accuracy and precision across all quality control (QC) levels. Furthermore, the matrix effect, a common source of variability in bioanalysis, is significantly minimized with the deuterated standard, as evidenced by the lower relative standard deviation (%RSD) of the matrix factor.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction
  • Spiking: To 100 µL of blank human plasma, add 10 µL of "Analyte X" working solution and 10 µL of either this compound or "Analog-IS" working solution.

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).[2]

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Protocol 3: Cross-Validation Procedure

Cross-validation is essential when two different analytical methods are used within the same study to ensure data comparability.[4]

  • Sample Selection: A minimum of 20 incurred study samples are analyzed by both the original (reference) and the new (comparator) method.

  • Data Analysis: The concentrations obtained from both methods are plotted against each other. The correlation and the percentage difference between the results are calculated.

  • Acceptance Criteria: At least 67% of the samples should have a percentage difference within ±20% of the mean concentration.

Visualizing the Workflow and Logic

To further elucidate the processes, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationship in selecting an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spiking Spike Plasma with Analyte X and IS Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Experimental workflow for bioanalysis.

Start Internal Standard Selection Deuterated Use Deuterated IS (e.g., this compound) Start->Deuterated Analog Use Structural Analog IS Start->Analog High_Accuracy High Accuracy & Precision Deuterated->High_Accuracy Low_Variability Reduced Matrix Effects Deuterated->Low_Variability Potential_Issues Potential for Inaccurate Data Analog->Potential_Issues

Caption: Decision logic for internal standard selection.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of ensuring the reliability and comparability of bioanalytical data. The presented data and protocols underscore the superiority of using a deuterated internal standard like this compound over a structural analog. The near-identical physicochemical properties of a deuterated IS to the analyte lead to more effective compensation for analytical variability, resulting in higher accuracy, precision, and robustness of the method.[1][3] For researchers and drug development professionals, the initial investment in a stable isotope-labeled standard can significantly enhance data quality, reduce the risk of study failure, and ultimately accelerate the drug development timeline.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Nonan-1-ol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Nonan-1-ol-d4, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₆D₄O
Molecular Weight Approx. 148.29 g/mol
Physical Form Colorless to yellowish liquid[1]
Primary Hazards Flammable, Causes serious eye irritation, May cause skin irritation, May cause respiratory irritation, Harmful to aquatic life with long-lasting effects[2][3][4][5]
Solubility Insoluble in water[6]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect from potential splashes.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required to prevent skin contact.[8] Gloves should be inspected before use and disposed of properly after handling.[9]

  • Protective Clothing: A laboratory coat is essential to protect skin and clothing.[9] When handling larger quantities, an apron may be necessary.[8]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation:

    • Ensure that a designated and properly labeled "Flammable Organic Liquid Waste" container is accessible.

    • Verify that an eyewash station and safety shower are in close proximity and operational.[10]

    • Confirm the chemical fume hood is functioning correctly.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[2]

    • Keep the compound away from open flames, hot surfaces, and other sources of ignition as it is flammable.[9]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • If transferring from the original container, ensure the new container is clearly and accurately labeled.[9]

  • In Case of a Spill:

    • For minor spills, absorb the material with an inert absorbent material (e.g., sand, dry earth) and collect it into a suitable, closed container for disposal as hazardous waste.[3]

    • For major spills, evacuate the area and alert emergency responders.[2]

Disposal Plan: Step-by-Step Disposal Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated and properly labeled "Flammable Organic Liquid Waste" container.[9]

    • Do not dispose of the chemical down the drain, as this can lead to environmental contamination.[9]

  • Container Disposal:

    • Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[9]

    • The rinsate must be collected and disposed of as flammable hazardous waste.[9]

    • After thorough cleaning, the container can be discarded with regular laboratory glass or plastic waste, depending on the material.[9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3]

Experimental Workflow

G prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handle1 Dispense this compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 disp1 Collect Waste in Designated Container handle2->disp1 disp2 Triple-Rinse Empty Containers disp1->disp2 disp3 Dispose of Rinsate as Hazardous Waste disp2->disp3 disp4 Dispose of Cleaned Containers disp3->disp4 disp5 Arrange for Professional Waste Disposal disp4->disp5

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.